TMR Biocytin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C46H60N8O7S |
|---|---|
Molecular Weight |
869.1 g/mol |
IUPAC Name |
5-[5-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanoyl]amino]pentylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C46H60N8O7S/c1-53(2)29-16-19-32-37(25-29)61-38-26-30(54(3)4)17-20-33(38)41(32)31-18-15-28(24-34(31)45(58)59)43(56)49-22-9-5-10-23-50-44(57)35(47)12-8-11-21-48-40(55)14-7-6-13-39-42-36(27-62-39)51-46(60)52-42/h15-20,24-26,35-36,39,42H,5-14,21-23,27,47H2,1-4H3,(H5-,48,49,50,51,52,55,56,57,58,59,60)/t35-,36-,39-,42-/m0/s1 |
InChI Key |
RRJNRPHRYXQIAB-VSZNSILHSA-N |
Isomeric SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCNC(=O)[C@H](CCCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)N)C(=O)[O-] |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCNC(=O)C(CCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)N)C(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
TMR Biocytin: A Technical Guide for Researchers, Scientists, and Drug Development Professionals
1.0 Introduction
TMR Biocytin, also known as 5-(and-6)-Tetramethylrhodamine Biocytin, is a highly versatile, fluorescent polar tracer used extensively in the life sciences. It is a chemical conjugate of biocytin (an amide of biotin and L-lysine) and the fluorophore tetramethylrhodamine (TMR).[1][2] This combination provides a dual-functionality molecule: the TMR moiety allows for direct visualization via its bright orange-red fluorescence, while the biocytin component enables highly sensitive detection and signal amplification through its strong affinity for avidin and streptavidin conjugates.[3][4][5]
Primarily recognized as a potent neuroanatomical tracer, this compound is cell-impermeant and must be introduced into cells via methods like electroporation or microinjection. It is used to study cell-cell fusion, membrane permeability, pinocytosis, and, most notably, to delineate the complex morphology of neurons in both live and fixed tissues. Its ability to be transported both anterogradely and retrogradely, coupled with its high transport velocity and suitability for live-cell imaging, makes it a superior alternative to traditional, non-fluorescent tracers.
2.0 Core Properties and Specifications
The physicochemical properties of this compound are summarized below. These specifications are critical for designing experiments, selecting appropriate filter sets for microscopy, and understanding its behavior in biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₄₆H₆₀N₈O₇S | |
| Molecular Weight | ~869.1 - 871 g/mol | |
| Excitation Maximum (λex) | 544 - 554 nm | |
| Emission Maximum (λem) | 571 - 581 nm | |
| Appearance | Dark red solid | |
| Solubility | DMF, DMSO, Water | |
| CAS Number | 749247-49-2 | |
| Cell Permeability | Membrane impermeant |
3.0 Mechanism of Action and Detection
This compound's utility stems from its dual detection capabilities. As a polar tracer, it does not cross intact cell membranes and is therefore contained within the cell into which it is introduced, allowing for precise labeling.
-
Direct Fluorescence: The TMR component is a bright and photostable fluorophore that can be visualized directly using standard fluorescence microscopy techniques. This allows for real-time imaging of labeled cells and neuronal processes in live tissue preparations.
-
Biotin-Streptavidin Amplification: The biocytin moiety has an exceptionally high affinity for streptavidin. Following fixation, the tissue can be incubated with a streptavidin molecule conjugated to an enzyme (like HRP for colorimetric detection) or another fluorophore. This secondary labeling step can dramatically amplify the signal, revealing fine morphological details that may not be visible through direct fluorescence alone.
The diagram below illustrates these two parallel detection pathways.
4.0 Key Applications in Research
4.1 Neuroanatomical Tracing this compound is an exceptional tool for mapping neuronal circuits. Unlike traditional biocytin, it can be visualized in live tissue, enabling dynamic studies of neuronal structures. It exhibits both anterograde (from soma to axon terminal) and retrograde (from axon terminal to soma) transport. A key advantage is its rapid transport velocity, measured at an initial rate of 5.4 mm/h, which allows for long-range labeling within hours—significantly faster than many other fluorescent tracers. Furthermore, the tracer is fixable and remains stable during tissue clearing protocols, permitting deep tissue visualization of labeled neurons.
4.2 Functional Imaging A powerful application of this compound is its use in combination with functional indicators, such as calcium dyes (e.g., Fluo-8 AM). Researchers can retrogradely label a population of neurons with this compound and then load the tissue with a calcium-sensitive dye. This allows for the simultaneous recording of neuronal activity (calcium transients) from cells whose morphology and projections are clearly identified by the TMR fluorescence.
4.3 Permeability Studies As a polar tracer, this compound is used to assess membrane integrity and transport mechanisms. It is a valuable tool for investigating cell-cell and cell-liposome fusion events, transport through gap junctions, and cellular uptake via pinocytosis. It has also been employed to examine the permeability of the blood-brain barrier (BBB).
5.0 Experimental Protocols
5.1 Protocol: Neuronal Labeling via Electroporation in Live Tissue This method is used to label neurons in live preparations, such as brain slices or in vivo. Electroporation uses a brief electrical pulse to create transient pores in the cell membrane, allowing this compound to enter.
-
Preparation: Dissolve this compound in an appropriate internal solution or artificial cerebrospinal fluid (ACSF) to a final concentration of 1-2%.
-
Pipette Loading: Fill a glass micropipette with the this compound solution.
-
Targeting: Under microscopic guidance, position the pipette tip adjacent to the neuronal tract or cell bodies of interest.
-
Electroporation: Apply a series of voltage pulses to eject the tracer from the pipette and into the adjacent cells.
-
Incubation/Transport: Allow sufficient time for the tracer to be transported along the neuronal processes. The rapid transport rate allows for imaging within a few hours.
-
Imaging: Visualize the labeled neurons using fluorescence microscopy. The preparation can be imaged live or fixed for subsequent analysis.
5.2 Protocol: Intracellular Filling via Whole-Cell Patch-Clamp This technique combines electrophysiological recording with morphological identification of a single neuron.
-
Pipette Solution: Prepare a standard patch-clamp internal solution containing 0.2-0.5% this compound.
-
Patching: Establish a whole-cell patch-clamp configuration on a target neuron.
-
Diffusion: Allow this compound to diffuse from the pipette into the neuron for the duration of the recording (typically 15-30 minutes).
-
Recording: Record the electrophysiological properties of the neuron.
-
Fixation: After recording, fix the brain slice, typically in 4% paraformaldehyde (PFA).
-
Visualization: The neuron can be visualized directly, or the signal can be amplified using the post-hoc protocol below to reveal its complete morphology for correlation with its functional properties.
5.3 Protocol: Post-Hoc Histochemical Detection This protocol is used on fixed tissue to amplify the this compound signal.
-
Washing: Wash fixed brain slices thoroughly in phosphate-buffered saline (PBS) to remove fixative.
-
Permeabilization: Permeabilize the slices by incubating in PBS containing 1-2% Triton-X100 at 4°C for 24 hours.
-
Blocking: Incubate slices in a blocking buffer (e.g., PBS with Triton-X100 and normal serum) to reduce non-specific binding.
-
Streptavidin Incubation: Incubate the slices with a streptavidin-fluorophore conjugate (e.g., Streptavidin-Alexa Fluor 488) diluted 1:1000 in blocking buffer at 4°C for 24-48 hours.
-
Final Washes: Wash the slices multiple times in PBS to remove unbound streptavidin conjugate.
-
Mounting and Imaging: Mount the slices on glass slides with an appropriate mounting medium for fluorescent imaging.
6.0 Summary and Advantages
This compound is a powerful and multifaceted tool for biological research. Its key advantages include:
-
Live-Cell Compatibility: Enables the visualization of neuronal structures and transport in living tissue, a significant improvement over tracers requiring fixation.
-
Fast Neuronal Transport: A high transport velocity allows for rapid, long-distance labeling of neural pathways.
-
Dual-Mode Detection: Offers the flexibility of direct fluorescence for quick visualization and streptavidin-based amplification for enhanced sensitivity.
-
Fixable and Clearable: The tracer is well-retained after fixation and is compatible with modern tissue clearing techniques for 3D imaging.
-
Functional Correlation: Can be combined with functional imaging dyes to link cellular activity directly to specific, morphologically identified neurons.
References
- 1. Fast neuronal labeling in live tissue using a biocytin conjugated fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biocytin TMR [5-(and-6)-Tetramethylrhodamine biocytin] - 5 mg [anaspec.com]
- 4. AS-60658 | Biocytin TMR [5-(and-6)-Tetramethylrhodamine biocytin] [clinisciences.com]
- 5. Invitrogen Biocytin TMR (5-(and-6)-Tetramethylrhodamine Biocytin) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
TMR Biocytin: A Technical Guide to its Mechanism of Action and Applications
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of TMR Biocytin, a versatile fluorescent tracer used in neuroscience and cell biology. We will delve into its core mechanism of action, detail its applications in neuronal tracing and gap junction analysis, and provide structured experimental protocols and quantitative data.
Core Mechanism of Action
This compound, or Tetramethylrhodamine Biocytin, is a highly water-soluble, fixable polar tracer. Its functionality is derived from the synergistic action of its two key components: the biocytin moiety and the TMR fluorophore.
-
Biocytin Moiety: Biocytin (also known as N-biotinyl-L-lysine) is a conjugate of biotin (Vitamin H) and L-lysine. Due to its structural similarity to biotin, biocytin is recognized and actively taken up by endogenous biotin transporters present on the cell membrane of many cell types, including neurons. This active transport mechanism allows for the efficient loading of this compound into cells. Once inside, the lysine component of biocytin provides a primary amine group. This amine group is crucial for its "fixable" property, as it can be covalently cross-linked to surrounding proteins by aldehyde-based fixatives like formaldehyde or glutaraldehyde. This ensures that the tracer is retained within the cell structure during subsequent histological processing.
-
TMR (Tetramethylrhodamine) Fluorophore: TMR is a bright and photostable red-orange fluorescent dye. It is covalently linked to the biocytin molecule, allowing for the direct visualization of the tracer using fluorescence microscopy. The spectral properties of TMR are well-suited for multiplexing with other common fluorophores.
The combined properties of these two components make this compound an excellent tool for tracing neuronal projections and for identifying intercellular communication through gap junctions.
A Technical Guide to TMR Biocytin: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Tetramethylrhodamine (TMR) Biocytin, a versatile fluorescent tracer. It details the probe's core fluorescence properties, outlines its primary applications, and provides structured protocols for its use in neuronal tracing and the study of cell-to-cell communication.
Core Properties of TMR Biocytin
This compound is a conjugate molecule that combines the bright orange-red fluorescence of tetramethylrhodamine with the utility of biocytin as a neuroanatomical tracer.[1][2] Biocytin, a small, water-soluble molecule, is readily transported within neurons and can be fixed in tissue for later analysis.[3][4] The addition of the TMR fluorophore allows for direct visualization in both live and fixed preparations without the need for secondary detection, a significant advantage over unconjugated biocytin.[5]
The molecule is cell-impermeant and is typically introduced into cells via microinjection, electroporation, or through a patch pipette during electrophysiological recordings. Its high solubility and stability make it a reliable tool for a variety of biological applications.
Quantitative Photophysical & Chemical Data
The key properties of this compound are summarized below, providing essential data for experimental design and analysis.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~544 - 554 nm | |
| Emission Maximum (λem) | ~571 - 581 nm | |
| Fluorescence Color | Orange-Red | |
| Molecular Weight | ~869 - 871 g/mol | |
| Fluorescence Lifetime (τ) | Free in solution: ~3.54 ns Bound to streptavidin: ~2.54 ns | |
| Solubility | Soluble in DMF or DMSO |
Note: The fluorescence lifetime is quenched upon binding to streptavidin, an important consideration for experiments involving secondary detection.
Key Applications & Experimental Protocols
This compound is primarily utilized in two major areas of research: neuroanatomical tracing and the analysis of gap junctional intercellular communication.
Neuroanatomical Tracing
As a neuronal tracer, this compound is valued for its rapid transport and compatibility with live-cell imaging. It can be transported both anterogradely (from soma to axon terminal) and retrogradely (from axon terminal to soma), allowing for comprehensive mapping of neural circuits. Its fast transport velocity, measured at approximately 5.4 mm/h, enables the labeling of distant neuronal populations within hours. Furthermore, its spectral properties make it compatible with concurrent functional imaging, such as calcium imaging with green-emitting dyes.
The molecule's design combines a fluorescent reporter (TMR) with a biological tracer and amplification handle (Biocytin), which can be targeted by avidin or streptavidin.
This protocol describes the filling of a single neuron with this compound during whole-cell patch-clamp recording for subsequent morphological analysis.
-
Internal Solution Preparation: Prepare a patch pipette internal solution containing 0.2% to 0.5% this compound. Sonicate for 10-15 minutes to ensure complete dissolution.
-
Cell Filling: Establish a whole-cell recording configuration. Allow the this compound to diffuse from the pipette into the cell for at least 15-20 minutes. For active filling, apply low-intensity hyperpolarizing or depolarizing current pulses.
-
Tissue Fixation: Following the recording, fix the brain slice in a 4% paraformaldehyde (PFA) solution overnight at 4°C.
-
Washing: Wash the fixed tissue sections thoroughly three times for 10 minutes each in 0.1 M Phosphate Buffered Saline (PBS).
-
Direct Visualization (Optional): Mount the tissue on a slide. The native fluorescence of TMR is often sufficient for direct visualization of well-filled neurons via confocal microscopy.
-
Signal Amplification (Optional):
-
Permeabilization: Incubate the slice in PBS containing 0.3-1% Triton X-100 for at least one hour at room temperature or overnight at 4°C to permeabilize cell membranes.
-
Streptavidin Incubation: Incubate the tissue in a solution containing a fluorescently-conjugated streptavidin (e.g., Streptavidin-Alexa Fluor™ 488) diluted in the permeabilization buffer for 2-4 hours at room temperature or overnight at 4°C.
-
Final Washes: Repeat the washing step (2.4) to remove unbound streptavidin.
-
-
Imaging: Mount the sections and acquire Z-stack images using a confocal microscope. Use an excitation wavelength appropriate for TMR (e.g., 561 nm laser) and, if applicable, the streptavidin conjugate.
The following diagram illustrates the typical workflow from cell filling to final morphological reconstruction.
Analysis of Gap Junctional Communication
This compound can be used as a tracer to assess the degree of coupling between cells connected by gap junctions. Because of its relatively small size, it can pass through certain connexin channels that form these junctions, particularly in astrocytes. By filling a single cell and observing the subsequent spread of fluorescence to neighboring cells, researchers can qualitatively and quantitatively assess intercellular communication.
This protocol is adapted for quantifying gap junction coupling among astrocytes in acute brain slices.
-
Cell Filling: Target and patch a single astrocyte in an acute brain slice using a pipette containing 0.2-0.5% this compound. Maintain the whole-cell configuration for 15 minutes to allow for tracer diffusion into both the patched cell and any coupled neighbors.
-
Fixation and Staining: Fix the slice overnight in 4% PFA. Process the tissue for fluorescence visualization by incubating with a fluorescently-conjugated streptavidin to label all cells that have taken up the biocytin. Follow steps 2.3 - 2.6 of the neuronal morphology protocol.
-
Imaging: Using a confocal microscope, acquire a Z-stack image centered on the initially patched cell. The stack should extend sufficiently above and below the soma (e.g., ±25 µm) to capture all coupled cells.
-
Quantification: Count the number of neighboring fluorescent cell bodies within the Z-stack. This number provides a quantitative measure of the degree of gap junctional coupling for the patched cell.
This diagram illustrates the principle of using this compound to identify cells connected by gap junctions.
References
- 1. Invitrogen Biocytin TMR (5-(and-6)-Tetramethylrhodamine Biocytin) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 2. bluetigerscientific.com [bluetigerscientific.com]
- 3. Biocytin: a versatile anterograde neuroanatomical tract-tracing alternative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroanatomical labeling with biocytin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fast neuronal labeling in live tissue using a biocytin conjugated fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
TMR Biocytin: A Technical Guide to its Spectroscopic Properties and Applications in Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of TMR Biocytin, a versatile fluorescent tracer. The guide details its core spectroscopic properties, experimental applications, and the methodologies required for its effective use in research, particularly in the fields of neuroscience and cell biology.
Core Properties of this compound
This compound is a derivative of biocytin, which is a conjugate of biotin and L-lysine, covalently linked to the fluorescent dye tetramethylrhodamine (TMR). This combination allows for both fluorescent visualization and highly specific detection through the biotin-streptavidin interaction. It is a polar tracer that is generally cell-impermeant and is introduced into cells via methods such as microinjection, electroporation, or uptake following membrane permeabilization.[1][2]
Spectroscopic Characteristics
The fluorescent properties of this compound are central to its utility. The tetramethylrhodamine fluorophore provides bright and photostable orange-red fluorescence. The excitation and emission maxima can vary slightly depending on the solvent environment, but generally fall within a well-defined range.
| Property | Wavelength (nm) | Source |
| Excitation Maximum (λex) | 544 - 554 | [2] |
| Emission Maximum (λem) | 571 - 581 |
Key Applications and Experimental Protocols
This compound is a valuable tool for a variety of applications, most notably as a neuronal tracer for mapping neuronal morphology and connectivity. It can also be employed to study cell-cell communication, membrane permeability, and cellular uptake processes.
Neuronal Tracing
This compound is widely used for both anterograde and retrograde neuronal tracing in live tissue. Its ability to be fixed in situ allows for detailed post-mortem anatomical studies.
This protocol is adapted from methodologies demonstrating the effectiveness of this compound for rapid neuronal labeling.
-
Prepare this compound Solution: Dissolve this compound in an appropriate intracellular solution (e.g., potassium-based) to a final concentration of 1-5 mM.
-
Tissue Preparation: Prepare acute brain slices or an in vivo preparation according to standard laboratory protocols.
-
Electroporation:
-
Pull a glass micropipette with a tip diameter of 1-2 µm.
-
Fill the micropipette with the this compound solution.
-
Under visual guidance (e.g., using a stereomicroscope), place the tip of the micropipette adjacent to the neuronal population of interest.
-
Apply a series of voltage pulses (e.g., 5-20 V, 1-5 ms duration, at 100-200 Hz for 1-5 seconds) using a square-pulse electroporator. The exact parameters will need to be optimized for the specific tissue and cell type.
-
-
Incubation: Allow time for the tracer to be transported along the neuronal processes. The transport velocity of this compound has been reported to be approximately 5.4 mm/h.
-
Imaging: The labeled neurons can be visualized directly in the live tissue using fluorescence microscopy.
-
Fixation and Further Processing (Optional):
-
Fix the tissue by immersion or perfusion with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
The fixed tissue can be sectioned and processed for further immunohistochemical analysis.
-
Visualization and Signal Amplification using Streptavidin
The biotin moiety of this compound allows for highly specific and robust detection using streptavidin conjugates. This is particularly useful for enhancing the signal from the tracer, especially after fixation and tissue clearing.
-
Fixation and Permeabilization:
-
Fix the this compound-labeled tissue in 4% PFA in PBS.
-
Wash the tissue several times with PBS.
-
Permeabilize the tissue with a solution of PBS containing 0.1-0.5% Triton X-100 for 30-60 minutes at room temperature.
-
-
Blocking: Block non-specific binding sites by incubating the tissue in a blocking buffer (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100) for 1-2 hours at room temperature.
-
Streptavidin Incubation: Incubate the tissue with a fluorescently-conjugated streptavidin (e.g., Streptavidin-Alexa Fluor 488, for a second color) diluted in blocking buffer. The dilution should be optimized, but a starting concentration of 1-5 µg/mL is recommended. Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Washing: Wash the tissue extensively with PBS containing 0.1% Triton X-100 to remove unbound streptavidin.
-
Mounting and Imaging: Mount the tissue on a slide with an appropriate mounting medium and image using a fluorescence or confocal microscope.
Fluorescence Microscopy and Imaging
Proper setup of the fluorescence microscope is critical for obtaining high-quality images of this compound-labeled samples.
Recommended Microscope Settings
-
Excitation Source: A broadband lamp (e.g., mercury or xenon arc) or a laser line around 540-560 nm is ideal.
-
Filter Set: A standard TRITC or Texas Red filter set is generally suitable for this compound.
-
Excitation Filter: A bandpass filter centered around 540-550 nm (e.g., 545/30 nm).
-
Dichroic Mirror: A dichroic mirror with a cutoff around 565 nm.
-
Emission Filter: A bandpass or longpass filter that collects light above 570 nm (e.g., 570/40 nm or a 570 nm longpass).
-
-
Objective Lens: Use an objective with a high numerical aperture (NA) for optimal light collection and resolution.
-
Detector: A sensitive camera, such as a cooled CCD or sCMOS camera, is recommended for detecting the fluorescence signal, especially in cases of low labeling density.
Considerations for Live Cell Imaging
When imaging live cells labeled with this compound, it is crucial to minimize phototoxicity. This can be achieved by:
-
Using the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.
-
Keeping exposure times as short as possible.
-
Using time-lapse imaging with longer intervals between acquisitions to allow cells to recover.
This technical guide provides a foundational understanding of this compound and its application in cellular imaging. For specific experimental designs, further optimization of the protocols will be necessary to achieve the best results.
References
TMR Biocytin: An In-depth Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of Tetramethylrhodamine (TMR) Biocytin, a versatile fluorescent tracer for researchers, scientists, and drug development professionals. This document details its core properties, chemical structure, and established experimental applications, with a focus on neuronal tracing and membrane permeability studies.
Core Properties and Structure
TMR Biocytin is a polar, cell-impermeant tracer that covalently links a bright tetramethylrhodamine (TMR) fluorophore to biocytin (a conjugate of biotin and L-lysine). This unique structure allows for direct fluorescence visualization in both live and fixed tissues, while the biotin moiety enables signal amplification through avidin or streptavidin-based secondary detection methods. Its aldehyde-fixable primary amine ensures that the tracer is retained in tissues following standard histological processing.
The chemical structure of this compound facilitates its use as a highly effective neuronal tracer, capable of both anterograde and retrograde axonal transport. Its fluorescence properties make it compatible with other fluorescent probes, such as calcium indicators, for multimodal imaging experiments.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | ~869.1 - 871 g/mol | [1][2] |
| Molecular Formula | C₄₆H₆₀N₈O₇S | |
| Excitation Maximum (λex) | ~544 - 554 nm | [2][3] |
| Emission Maximum (λem) | ~571 - 581 nm | [2] |
| Appearance | Dark red solid | |
| Solubility | Soluble in DMF or DMSO | |
| Cell Permeability | Membrane impermeant |
Key Applications and Experimental Protocols
This compound is a valuable tool for a range of biological applications, primarily in the field of neuroscience. Its utility also extends to studies of cell-cell communication and membrane integrity.
Neuronal Tracing
This compound is widely used to delineate neuronal morphology and trace axonal projections. Its ability to be transported both anterogradely (from soma to axon terminal) and retrogradely (from axon terminal to soma) makes it a powerful tool for mapping neural circuits.
This protocol is adapted from standard whole-cell patch-clamp recording procedures.
-
Prepare Internal Solution: Dissolve this compound in the intracellular recording solution to a final concentration of 0.2-0.5%. Sonicate briefly to ensure complete dissolution.
-
Obtain Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from the neuron of interest in an acute brain slice or in vivo.
-
Allow for Diffusion: Maintain the whole-cell configuration for at least 10-15 minutes to allow for passive diffusion of this compound from the pipette into the neuron. For complete filling of fine distal processes, longer recording times may be necessary.
-
Active Filling (Optional): To enhance filling, apply depolarizing or hyperpolarizing current pulses (e.g., 0.5-1.0 nA, 500 ms duration at 1 Hz) for 5-10 minutes at the end of the recording session.
-
Pipette Retraction: Slowly retract the patch pipette to allow the cell membrane to reseal.
-
Incubation: Allow the tissue to recover for 1-2 hours to facilitate active transport of the tracer throughout the neuron.
-
Fixation: Fix the tissue by immersion or perfusion with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Visualization:
-
Direct Fluorescence: Mount the fixed tissue and visualize the TMR fluorescence directly using a fluorescence microscope with appropriate filter sets (e.g., TRITC or Texas Red).
-
Signal Amplification: For enhanced sensitivity, permeabilize the tissue (e.g., with 0.3% Triton X-100 in PBS) and incubate with a fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-Alexa Fluor 488) to bind to the biotin moiety of this compound.
-
This method is suitable for labeling a population of neurons in a specific brain region.
-
Prepare this compound Solution: Dissolve this compound in a suitable buffer (e.g., artificial cerebrospinal fluid or PBS) at a concentration of 1-5%.
-
Position Electrode: Fill a glass micropipette with the this compound solution and position the tip in the target brain region in a live tissue preparation.
-
Apply Electroporation Pulses: Deliver a series of voltage pulses using a square-wave electroporator. Pulse parameters should be optimized for the specific tissue and cell type (e.g., 50-100 V, 1 ms duration, 1 Hz for 10-20 seconds).
-
Incubation and Transport: Allow for sufficient time for neuronal uptake and axonal transport of the tracer (can range from hours to days depending on the desired tracing distance).
-
Fixation and Visualization: Follow the same procedures for fixation and visualization as described in the intracellular filling protocol.
Membrane Permeability and Cell Fusion Studies
As a polar tracer, this compound is generally membrane-impermeant, making it a useful indicator of membrane integrity. Its applications in this area include studying changes in blood-brain barrier permeability and monitoring cell-cell or liposome fusion events.
This protocol provides a method to assess the integrity of the blood-brain barrier in vivo.
-
Prepare this compound Solution: Dilute 1 mg of this compound in 100 µL of sterile PBS per animal.
-
Systemic Administration: Inject the this compound solution into the tail vein of the animal.
-
Circulation Time: Allow the tracer to circulate for 30 minutes.
-
Perfusion and Tissue Collection: Anesthetize the animal and perform transcardial perfusion with saline followed by 4% PFA to fix the tissues and remove blood-borne tracer. Dissect the brain or spinal cord.
-
Tissue Processing: Prepare frozen or vibratome sections of the collected tissue.
-
Visualization: Mount the sections and visualize the extravasation of this compound from blood vessels into the surrounding parenchyma using fluorescence microscopy. Counterstaining with a nuclear dye like DAPI can aid in anatomical localization.
Visualized Workflows and Relationships
To further elucidate the experimental processes and conceptual framework of this compound's application, the following diagrams are provided.
Caption: Workflow for intracellular filling of a neuron with this compound.
Caption: Structure-function relationship of this compound.
References
An In-depth Technical Guide to Anterograde and Retrograde Transport of TMR Biocytin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tetramethylrhodamine (TMR) Biocytin, a fluorescent neuronal tracer utilized for mapping neural circuits. It details the mechanisms of anterograde and retrograde transport, presents quantitative data, and offers detailed experimental protocols for its application in neuroscience research.
Core Concepts
TMR Biocytin is a conjugate of the fluorescent dye tetramethylrhodamine and biocytin, a small, water-soluble molecule that is readily transported by neurons.[1][2] This conjugation allows for the direct visualization of neuronal pathways in living tissue, a significant advantage over traditional biocytin which requires post-fixation processing for visualization.[1] this compound is a versatile tracer, exhibiting both anterograde (from the cell body to the axon terminal) and retrograde (from the axon terminal to the cell body) transport properties.[1][2] Its ability to be fixed in tissue and its stability during clearing procedures make it a valuable tool for detailed morphological studies.
The mechanism of uptake and transport for biocytin and its derivatives is an active process. While the precise transporters are not fully elucidated, it is understood that neurons efficiently internalize biocytin, leading to comprehensive filling of dendritic and axonal arborizations. The addition of the TMR fluorophore does not impede this transport and allows for real-time and post-hoc fluorescent imaging.
Data Presentation
The following tables summarize key quantitative data regarding the transport and properties of this compound compared to other common neuronal tracers.
| Tracer | Initial Fiber Transport Velocity | Primary Transport Direction(s) | Visualization in Live Tissue | Reference |
| This compound | 5.4 mm/h | Anterograde & Retrograde | Yes | **** |
| Atto 488 Biotin | Higher than this compound | Retrograde | Yes | |
| Biocytin | Not directly measured (requires fixation) | Anterograde & Retrograde | No | |
| Biotinylated Dextran Amine (BDA) | Slower than this compound | Anterograde & Retrograde | No |
| Property | This compound | Unconjugated Biocytin | Biotinylated Dextran Amine (BDA) | Reference |
| Primary Advantage | Live tissue imaging, fast transport | Excellent for detailed post-mortem morphology | Good for retrograde labeling and dendritic filling | **** |
| Primary Limitation | Potential for lower retrograde efficiency than BDA | Cannot be visualized in live tissue | Slower transport, less effective for very thin axons | **** |
| Fixable | Yes | Yes | Yes | **** |
| Compatibility with Calcium Imaging | Yes | No | No | **** |
Experimental Protocols
Preparation of this compound Solution
A typical working concentration for this compound is 1-2% in a suitable buffer. For intracellular filling during patch-clamp recording, a 0.2% solution can be used.
-
For Electroporation/Iontophoresis:
-
Dissolve this compound in 0.1 M phosphate-buffered saline (PBS) or an internal pipette solution to a final concentration of 1-2%.
-
For enhanced electroporation efficiency, the solution can be made in a Tris-HCl buffer with KCl.
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.2 µm syringe filter to remove any undissolved particles.
-
Application of this compound
a) Electroporation (for live tissue):
-
This method is effective for labeling a population of neurons.
-
Prepare a glass micropipette with a tip diameter of approximately 10-20 µm.
-
Fill the pipette with the this compound solution.
-
Place the pipette tip in the desired brain region in a live tissue slice or in vivo.
-
Apply a series of voltage pulses (e.g., 50-100 V, 1 ms duration, at 1 Hz for 1-5 minutes) to electroporate the tracer into the cells.
b) Iontophoresis (for discrete labeling):
-
This method provides more localized and controlled delivery.
-
Use a glass micropipette with a smaller tip diameter (1-5 µm).
-
Fill the pipette with the this compound solution.
-
Apply a positive current (e.g., 1-5 µA, 7 seconds on/7 seconds off) for 10-20 minutes to eject the positively charged this compound into the tissue.
c) Pressure Injection:
-
Larger volumes can be delivered via pressure injection.
-
Use a beveled glass micropipette connected to a pressure injection system.
-
Apply brief pressure pulses to eject small volumes of the tracer solution into the target area.
Tissue Processing and Visualization
a) Live Tissue Imaging:
-
Following application, this compound can be visualized in live tissue using fluorescence microscopy.
-
Allow sufficient time for transport (e.g., several hours for long-range projections). The fast transport rate of 5.4 mm/h can be used to estimate the required time.
-
This compound can be used in conjunction with calcium indicators like Fluo-8 AM for simultaneous structural and functional imaging.
b) Fixation and Histochemistry:
-
After the desired transport time, perfuse the animal with 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain tissue in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue in a graded sucrose solution (e.g., 15% then 30%) before sectioning on a cryostat or vibratome.
-
Sections can be directly mounted and imaged using a fluorescence or confocal microscope to visualize the TMR fluorescence.
-
To amplify the signal, sections can be incubated with a streptavidin-conjugated fluorophore (e.g., Streptavidin-Alexa Fluor 488) as biocytin has a high affinity for avidin.
Mandatory Visualizations
Caption: Anterograde and retrograde transport pathways of this compound in a neuron.
Caption: Experimental workflow for neuronal tracing with this compound.
References
TMR Biocytin: An In-Depth Technical Guide for Live Cell Imaging Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMR Biocytin, a conjugate of the fluorescent dye tetramethylrhodamine (TMR) and the neuronal tracer biocytin, has emerged as a powerful tool for investigating cellular architecture and communication in living tissues. This water-soluble, cell-impermeant molecule combines the bright fluorescence of TMR with the excellent transport properties of biocytin, enabling high-resolution visualization of individual neurons, their processes, and the intricate networks formed by gap junctions. Its fixable nature allows for subsequent immunohistochemical analysis, providing a bridge between dynamic live-cell imaging and detailed post-mortem examination. This guide provides a comprehensive overview of this compound's properties, applications, and detailed protocols for its use in various live-cell imaging experiments.
Core Properties and Quantitative Data
Understanding the physicochemical and spectral properties of this compound is crucial for designing and optimizing live-cell imaging experiments. Key quantitative data are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₆H₆₀N₈O₇S | [1] |
| Molecular Weight | 869.1 g/mol | [2][3] |
| Excitation Maximum (λex) | 544 - 554 nm | [4][5] |
| Emission Maximum (λem) | 571 - 581 nm | |
| Color | Orange | |
| Cell Permeability | Impermeant | |
| Anterograde Transport Velocity | 5.4 mm/h | |
| Fluorescence Lifetime (free) | 3.54 ns | |
| Fluorescence Lifetime (bound to streptavidin) | 2.54 ns |
Key Applications in Live Cell Imaging
This compound's unique properties make it suitable for a range of live-cell imaging applications, primarily in neuroscience and cell biology.
Neuronal Tracing
This compound is an effective tracer for mapping neuronal projections, capable of both anterograde and retrograde transport. Its high transport velocity allows for rapid labeling of neuronal circuits.
-
Anterograde Tracing: When introduced into the cell body, this compound is transported along the axon to its terminals, revealing the neuron's efferent connections. Juxtacellular application can lead to the labeling of local synapses within 10 minutes.
-
Retrograde Tracing: When applied to axon terminals, this compound is taken up and transported back to the cell body, identifying the origin of neuronal projections. This method enables long-range neuronal visualization within a few hours, significantly faster than many other fluorescent tracers.
Gap Junction Analysis
The relatively small size of this compound allows it to pass through gap junction channels, making it an excellent tool for studying intercellular communication. By introducing the dye into a single cell, its spread to adjacent, coupled cells can be monitored in real-time, providing insights into the extent and dynamics of gap junctional coupling.
Combined Imaging Modalities
A significant advantage of this compound is its compatibility with other imaging techniques. For instance, it can be used in conjunction with calcium indicators like Fluo-8 AM to simultaneously visualize neuronal morphology and activity. Its red-shifted emission spectrum also makes it suitable for multiplexing with green fluorescent proteins (GFPs) and other green-emitting fluorophores.
Experimental Protocols
Successful application of this compound in live-cell imaging requires careful attention to loading techniques and imaging parameters. As a cell-impermeant dye, this compound must be introduced into cells using invasive methods.
Neuronal Tracing via Electroporation in Brain Slices
This protocol is adapted from methodologies for Neurobiotin electroporation and is suitable for labeling neurons in acute brain slices.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂
-
Patch-clamp rig with micromanipulator
-
Glass micropipettes (resistance 5-10 MΩ)
-
Electroporator
Procedure:
-
Prepare this compound Solution: Dissolve this compound in the intracellular solution to a final concentration of 0.5% - 2%.
-
Prepare Brain Slices: Prepare acute brain slices (e.g., 300 µm thick) and maintain them in oxygenated aCSF.
-
Load Micropipette: Fill a glass micropipette with the this compound-containing intracellular solution.
-
Approach Neuron: Under visual guidance (e.g., DIC microscopy), carefully approach the target neuron with the micropipette.
-
Electroporation:
-
Juxtacellular/Loose-Patch Configuration: Apply positive pressure to the pipette and form a loose seal on the neuronal membrane. Deliver positive voltage pulses (e.g., 5-25 mV, 500 ms duration at 1 Hz for 5 minutes) to electroporate the cell membrane and allow this compound to enter.
-
Whole-Cell Configuration: After establishing a whole-cell patch, allow this compound to diffuse from the pipette into the neuron for at least 15-20 minutes.
-
-
Incubation: Allow sufficient time for the dye to be transported along the neuronal processes. The required time will depend on the distance to be traced (refer to the transport velocity of 5.4 mm/h).
-
Imaging: Visualize the labeled neurons using a fluorescence microscope with appropriate filter sets for TMR (Excitation: ~550 nm, Emission: ~580 nm).
Experimental workflow for neuronal tracing with this compound via electroporation.
Gap Junction Analysis via Scrape Loading
This method allows for the simultaneous loading of a large number of cells in a monolayer to assess gap junctional intercellular communication (GJIC).
Materials:
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell culture dishes with confluent cell monolayers
-
Surgical scalpel blade
-
Fluorescence microscope
Procedure:
-
Prepare Dye Solution: Prepare a solution of this compound in PBS at a concentration of approximately 1 mg/mL.
-
Cell Culture: Grow cells to a confluent monolayer in culture dishes.
-
Wash Cells: Gently wash the cell monolayer twice with PBS to remove any residual medium.
-
Scrape Loading:
-
Add the this compound solution to the culture dish, ensuring the cell monolayer is covered.
-
Using a sterile surgical scalpel blade, make several parallel scrapes across the monolayer.
-
-
Incubation: Incubate the cells with the dye solution for 5-10 minutes at room temperature to allow the dye to load into the scraped cells and transfer to adjacent cells.
-
Wash and Image:
-
Gently wash the cells three times with PBS to remove the extracellular dye.
-
Immediately image the cells using a fluorescence microscope. The transfer of this compound from the initially loaded cells at the scrape line to their neighbors indicates functional gap junctions.
-
Workflow for gap junction analysis using the scrape loading technique with this compound.
Microinjection into Cultured Cells or Oocytes
Microinjection offers precise delivery of this compound into a single cell, making it ideal for detailed studies of cell morphology and dye transfer to a limited number of connected cells. This protocol is a general guideline adaptable for various cell types, including cultured neurons and Xenopus oocytes.
Materials:
-
This compound
-
Injection buffer (e.g., PBS or appropriate intracellular solution)
-
Microinjection system (including micromanipulator, injector, and holding pipette)
-
Glass micropipettes
-
Inverted microscope
Procedure:
-
Prepare Injection Solution: Dissolve this compound in the injection buffer to a final concentration of 1-5 mg/mL. Centrifuge the solution to pellet any undissolved particles.
-
Load Micropipette: Back-fill a glass micropipette with the this compound solution.
-
Cell Preparation: Plate cells on a glass-bottom dish suitable for microscopy. For Xenopus oocytes, place them in a suitable holding chamber.
-
Microinjection:
-
Mount the dish on the microscope stage.
-
Under visual control, bring the micropipette into contact with the target cell.
-
Gently penetrate the cell membrane and inject a small volume of the this compound solution using a brief, controlled pressure pulse. For Xenopus oocytes, inject approximately 50 nl into the cytoplasm.
-
-
Post-Injection Incubation: Allow time for the dye to diffuse throughout the injected cell and into any coupled cells.
-
Imaging: Visualize the fluorescent signal using an appropriate microscope setup.
Logical flow for single-cell loading of this compound via microinjection.
Visualization and Data Analysis
Imaging Parameters:
-
Excitation: Use a light source and filter set appropriate for the excitation maximum of TMR (around 550 nm).
-
Emission: Use a long-pass or band-pass filter to collect the emitted fluorescence centered around 580 nm.
-
Live-Cell Considerations: To minimize phototoxicity and photobleaching during live-cell imaging, use the lowest possible excitation light intensity and the shortest exposure times that provide an adequate signal-to-noise ratio.
Post-Imaging Processing:
-
Fixation: this compound is fixable with standard aldehyde fixatives such as paraformaldehyde (PFA). This allows for the preservation of the fluorescent signal for subsequent high-resolution imaging and immunolabeling.
-
Signal Amplification: The biotin moiety of this compound can be used for signal amplification using fluorescently-labeled streptavidin or avidin conjugates. This is particularly useful for enhancing weak signals or for detection in electron microscopy.
-
Image Analysis: A variety of image analysis software can be used to quantify the fluorescence intensity, measure the extent of dye spread in gap junction studies, and reconstruct the morphology of labeled neurons.
Signaling Pathway Considerations
While this compound is primarily a tracer, its application in studying gap junctions provides a direct method for investigating a form of intercellular signaling. Gap junctions allow the passage of small signaling molecules (e.g., cAMP, IP₃, Ca²⁺) between cells, and this compound can be used to identify which cells are part of a communicant network that could be involved in propagating such signals. By correlating the spread of this compound with the observation of downstream cellular events in recipient cells, researchers can infer the role of gap junctional communication in specific signaling pathways.
This compound as a tracer for identifying gap junction-mediated signaling pathways.
Conclusion
This compound is a versatile and valuable tool for live-cell imaging, offering bright fluorescence, excellent transport properties, and the ability to be fixed for further analysis. Its applications in neuronal tracing and gap junction analysis provide researchers with a powerful method to explore the structure and function of complex cellular networks. By following the detailed protocols and considerations outlined in this guide, scientists and drug development professionals can effectively utilize this compound to advance their understanding of cellular biology in both healthy and diseased states.
References
- 1. Connexin Type and Fluorescent Protein Fusion Tag Determine Structural Stability of Gap Junction Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. moleculardepot.com [moleculardepot.com]
- 4. biotium.com [biotium.com]
- 5. Fast neuronal labeling in live tissue using a biocytin conjugated fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
TMR Biocytin for Neuronal Circuit Mapping: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Tetramethylrhodamine (TMR) Biocytin, a versatile fluorescent neuronal tracer. It covers the fundamental properties of TMR Biocytin, detailed protocols for its application in mapping neuronal circuits, and the principles behind its mechanism of action and visualization.
Introduction to this compound
This compound is a conjugate molecule that combines the fluorescent dye tetramethylrhodamine with biocytin (an amide of biotin and L-lysine). This dual-function molecule serves as a highly effective neuronal tracer that can be visualized directly due to its intrinsic fluorescence and can also be amplified for enhanced detection through the high-affinity binding of its biotin moiety to avidin or streptavidin conjugates.[1][2][3]
Its ability to be transported both anterogradely (from soma to axon terminal) and retrogradely (from axon terminal to soma) makes it a powerful tool for elucidating the complex wiring of the nervous system.[4][5] Unlike traditional biocytin, this compound allows for visualization in both live and fixed tissue, enabling real-time observation of neuronal processes and long-range labeling that is significantly faster than many other fluorescent tracers.
Core Properties of this compound
The physicochemical and spectral properties of this compound are critical for designing effective labeling and imaging experiments. Key quantitative data are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₄₆H₆₀N₈O₇S | |
| Molecular Weight | ~869.1 g/mol | |
| Excitation Maximum (λex) | ~544-554 nm | |
| Emission Maximum (λem) | ~571-581 nm | |
| Appearance | Dark red solid / Lyophilized powder | |
| Solubility | Water-soluble; can be dissolved in DMF or DMSO | |
| Transport Velocity | High (e.g., initial fiber transport of 5.4 mm/h) | |
| Cell Permeability | Membrane impermeant |
Principle of Neuronal Tracing and Detection
This compound is introduced directly into target neurons via methods such as electroporation, microinjection, or during whole-cell patch-clamp recording. Once inside the neuron, it diffuses throughout the cytoplasm, filling the soma, dendrites, and axon. The molecule is then actively transported along microtubules, revealing the neuron's complete morphology and its projections to distant brain regions.
The dual-detection capability is a key advantage. The TMR fluorophore provides an immediate fluorescent signal for direct visualization. For an amplified and more permanent signal, the tissue is fixed and incubated with a fluorescently-labeled streptavidin conjugate, which binds with extremely high affinity to the biotin part of the tracer.
Caption: Mechanism of this compound labeling from delivery to direct and amplified detection.
Experimental Protocols
The following are generalized protocols for neuronal labeling using this compound. Specific parameters such as concentration, incubation times, and fixation methods should be optimized for the specific tissue, species, and experimental goals.
Protocol 1: Intracellular Filling during Whole-Cell Recording
This method is ideal for correlating a neuron's electrophysiological properties with its morphology.
-
Internal Solution Preparation:
-
Prepare the desired internal patch pipette solution.
-
Dissolve this compound in the internal solution to a final concentration of 0.2% to 0.5% (w/v).
-
Filter the solution through a 0.2 µm syringe filter to remove any precipitates.
-
-
Whole-Cell Recording:
-
Perform whole-cell patch-clamp recording as standard.
-
Allow the this compound to diffuse from the pipette into the cell for at least 15-30 minutes to ensure complete filling of distal processes.
-
-
Tissue Fixation:
-
After recording, carefully withdraw the pipette.
-
Transcardially perfuse the animal with 0.1 M phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Alternatively, for brain slices, fix the slice by immersion in 4% PFA at 4°C for 2-4 hours or overnight.
-
-
Signal Visualization & Amplification (Optional):
-
For direct visualization, mount the brain slices and image the native TMR fluorescence.
-
For signal amplification, proceed with the Streptavidin Staining protocol below.
-
Protocol 2: In Vivo Labeling via Electroporation or Iontophoresis
This method is used for labeling populations of neurons and their long-range projections in vivo.
-
Tracer Preparation:
-
Dissolve this compound in a suitable buffer (e.g., sterile saline or PBS) to a concentration of 1-5%.
-
-
Surgical Procedure & Injection:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Using stereotaxic coordinates, lower a micropipette containing the this compound solution into the target brain region.
-
Eject the tracer using iontophoretic currents or pressure pulses (electroporation).
-
-
Survival Period:
-
Allow a survival period of 24 to 96 hours for the tracer to be transported throughout the axonal and dendritic arbors.
-
-
Tissue Processing:
-
Perfuse the animal with PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight, then transfer to a cryoprotectant solution (e.g., 30% sucrose in PBS) until it sinks.
-
Section the brain on a freezing microtome or vibratome at 40-50 µm thickness.
-
-
Visualization:
-
Mount sections directly for imaging of TMR fluorescence or proceed to the streptavidin amplification protocol.
-
Protocol 3: Streptavidin-HRP/Fluorophore Staining for Signal Amplification
This procedure enhances the signal from the biotin moiety, which is particularly useful for visualizing fine axonal and dendritic processes.
-
Washing and Permeabilization:
-
Wash the fixed brain sections three times in PBS for 10 minutes each.
-
Permeabilize the sections by incubating in PBS containing 0.3-1% Triton X-100 for 1-2 hours at room temperature (or overnight at 4°C for thicker sections).
-
-
Blocking (Optional but Recommended):
-
To reduce non-specific binding, incubate sections in a blocking buffer (e.g., PBS with 0.3% Triton X-100 and 5% Normal Goat Serum) for 1 hour.
-
-
Streptavidin Incubation:
-
Incubate the sections in a solution containing a fluorophore-conjugated streptavidin (e.g., Streptavidin-Alexa Fluor 488) diluted in PBS with 0.3% Triton X-100. A typical dilution is 1:500 to 1:1000.
-
Incubate overnight at 4°C on a shaker.
-
-
Final Washes and Mounting:
-
Wash the sections three times in PBS for 10 minutes each to remove unbound streptavidin.
-
Mount the sections onto glass slides and coverslip using an aqueous mounting medium.
-
-
Imaging:
-
Image the sections using a fluorescence or confocal microscope with appropriate filter sets for TMR and the streptavidin-conjugated fluorophore.
-
Experimental Workflow and Logic
The process of using this compound for circuit mapping follows a logical progression from sample preparation to data analysis. The choice between direct fluorescence imaging and amplified detection depends on the required signal strength and experimental context.
References
- 1. biotium.com [biotium.com]
- 2. Invitrogen Biocytin TMR (5-(and-6)-Tetramethylrhodamine Biocytin) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 3. Biocytin TMR [5-(and-6)-Tetramethylrhodamine biocytin] - 5 mg [anaspec.com]
- 4. Fast neuronal labeling in live tissue using a biocytin conjugated fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
TMR Biocytin in Cleared Tissue: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use and stability of TMR (Tetramethylrhodamine) Biocytin as a neuronal tracer in fixed and cleared tissue. TMR Biocytin is a valuable tool for neuroanatomical studies, enabling the visualization of neuronal morphology and connectivity in three dimensions. Its stability throughout fixation, permeabilization, and tissue clearing is critical for obtaining high-quality, quantifiable data.
Core Properties of this compound
This compound is a conjugate of the fluorescent dye tetramethylrhodamine and biocytin, a derivative of biotin that is readily transported by neurons. This combination allows for both fluorescent visualization and avidin-based signal amplification.
Chemical and Fluorescent Properties:
| Property | Value | Reference |
| Excitation Maximum (λex) | ~554 nm | [1] |
| Emission Maximum (λem) | ~581 nm | [1] |
| Molecular Weight | ~869.1 g/mol | [1] |
| Solubility | Water, DMSO, DMF | [1] |
| Fixability | Aldehyde-fixable | [2] |
Stability of this compound in Tissue
The stability of the this compound signal is paramount for long-term studies and quantitative analysis. Several factors can influence its fluorescence intensity and persistence in tissue samples.
Photostability
TMR, as a rhodamine derivative, exhibits good photostability, though it is not as resistant to photobleaching as some modern fluorophores like the Alexa Fluor series. Careful management of excitation light intensity and duration is crucial during imaging to preserve the signal.
Qualitative Photostability Comparison:
| Fluorophore | Relative Photostability |
| TMR | Good |
| Alexa Fluor 568/594 | Excellent |
Note: This is a qualitative comparison based on general knowledge of these fluorophore families. Quantitative photobleaching rates can vary depending on the specific experimental conditions.
Chemical Stability and Long-Term Storage
This compound is chemically stable under standard fixation and permeabilization conditions. For long-term storage of stained and cleared tissue, maintaining a stable chemical environment is essential to prevent fluorescence quenching or degradation.
Storage Recommendations for Stained Tissue:
| Storage Solution | Temperature | Duration | Expected Stability |
| Phosphate-Buffered Saline (PBS) with 0.02% Sodium Azide | 4°C | Weeks to Months | Good |
| Mounting Medium (e.g., ProLong Gold) | 4°C or Room Temperature (in the dark) | Months to Years | Excellent |
Stability in Tissue Clearing Agents
Tissue clearing techniques render large tissue volumes transparent for deep imaging. The chemical cocktails used in these methods can impact fluorophore stability. This compound has been reported to be stable in methyl salicylate and is expected to be compatible with several modern clearing techniques, though with potential variations in signal retention.
Compatibility with Common Clearing Agents:
| Clearing Method | Clearing Agent Type | Expected this compound Stability | Notes |
| CUBIC | Aqueous-based | Good | May cause some initial tissue swelling. Fluorescence of many proteins is well-preserved. |
| iDISCO/uDISCO | Solvent-based | Moderate to Good | Dehydration and solvent steps can affect some fluorophores. Signal preservation may be less than with aqueous methods. |
| CLARITY | Hydrogel-based | Good | The hydrogel embedding process can help to protect the fluorophore during lipid removal. |
Note: The stability in these agents can be highly dependent on the exact protocol and duration of incubation. It is always recommended to perform pilot experiments to assess signal stability for a specific workflow.
Experimental Protocols
The following are detailed protocols for the application and visualization of this compound in neuronal tissue.
Neuronal Filling with this compound
This protocol describes the intracellular filling of a neuron using a patch pipette during electrophysiological recording.
Materials:
-
Internal pipette solution
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
4% Paraformaldehyde (PFA) in PBS
Procedure:
-
Prepare the internal pipette solution and add this compound to a final concentration of 0.2-0.5%.
-
Perform whole-cell patch-clamp recording of the target neuron.
-
Allow this compound to diffuse into the cell for at least 15-20 minutes.
-
Carefully retract the pipette to allow the cell membrane to reseal.
-
After the recording session, fix the tissue by immersion in 4% PFA in PBS overnight at 4°C.
-
Wash the tissue extensively in PBS to remove residual fixative.
Tissue Clearing with CUBIC
This protocol is adapted for this compound-labeled tissue slices.
Materials:
-
CUBIC-L solution (Urea, N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine, Triton X-100)
-
CUBIC-R solution (Sucrose, Urea, Triethanolamine)
-
PBS
Procedure:
-
Following fixation and washing, immerse the this compound-labeled tissue in a 1:1 solution of CUBIC-L and PBS. Incubate for 6-12 hours at 37°C with gentle shaking.
-
Replace the solution with full-strength CUBIC-L and incubate for 1-2 days at 37°C, changing the solution daily.
-
Wash the tissue in PBS for 6-12 hours, changing the PBS several times.
-
Immerse the tissue in a 1:1 solution of CUBIC-R and PBS. Incubate for 6-12 hours at room temperature.
-
Replace the solution with full-strength CUBIC-R and incubate until the tissue is transparent (typically 1-2 days).
-
The tissue is now cleared and ready for imaging. Store in CUBIC-R at 4°C.
Whole-Mount Immunostaining of this compound-filled Neurons
This protocol allows for the co-visualization of this compound with other protein markers.
Materials:
-
This compound-filled and fixed tissue
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 0.5% Triton X-100)
-
Primary antibody
-
Fluorescently-conjugated secondary antibody (with a spectrally distinct fluorophore from TMR)
-
PBS with 0.1% Triton X-100 (PBST)
Procedure:
-
Wash the fixed tissue in PBS.
-
Incubate the tissue in blocking buffer for 2-4 hours at room temperature.
-
Incubate in primary antibody diluted in blocking buffer for 1-3 days at 4°C with gentle agitation.
-
Wash the tissue in PBST for 6-8 hours, changing the buffer every hour.
-
Incubate in the secondary antibody diluted in blocking buffer for 1-2 days at 4°C.
-
Wash extensively in PBST as in step 4.
-
The tissue can now be cleared using a compatible protocol (e.g., CUBIC) and imaged.
Visualizations
Experimental Workflow for Neuronal Tracing and Imaging
Caption: Workflow for this compound neuronal tracing.
Logical Relationship of Factors Affecting Signal Stability
Caption: Factors influencing this compound fluorescence stability.
Conclusion
This compound remains a robust and reliable tool for anterograde and retrograde neuronal tracing. Its compatibility with fixation and a range of tissue clearing techniques makes it suitable for detailed 3D anatomical studies. While newer fluorophores may offer enhanced photostability, careful experimental design and optimized imaging parameters can yield high-quality, reproducible results with this compound. This guide provides a foundation for researchers to effectively utilize this tracer in their studies of neural circuitry.
References
TMR Biocytin: A Technical Guide to Solubility and Preparation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility and preparation of TMR (Tetramethylrhodamine) Biocytin, a versatile fluorescent tracer for neuronal and cellular studies. This document outlines its physicochemical properties, solubility in various solvents, and detailed protocols for preparing solutions for common research applications.
Core Properties of TMR Biocytin
This compound is a derivative of biocytin, which is a conjugate of biotin and L-lysine. The addition of the tetramethylrhodamine (TMR) fluorophore allows for direct visualization of labeled structures without the need for secondary detection reagents. It is widely used as a neuronal tracer for anterograde, retrograde, and intracellular labeling, as well as in studies of cell-cell communication and membrane permeability.[1]
Physicochemical Characteristics
| Property | Value | Reference |
| Molecular Weight | ~869.1 g/mol - 871 g/mol | [2][3] |
| Appearance | Dark red solid | [2] |
| Excitation Maximum (λex) | ~544 - 554 nm | [2] |
| Emission Maximum (λem) | ~571 - 581 nm | |
| Quantum Yield | Not specified | |
| Extinction Coefficient | Not specified |
Solubility Profile
This compound is described as a water-soluble compound. For organic solvents, it is readily soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). While specific quantitative solubility data for this compound is not consistently published, the solubility of the parent compound, biocytin, can provide a useful reference.
| Solvent | This compound Solubility | Biocytin Solubility (for reference) | Reference |
| Water | Described as "water-soluble" | 50 mM (18.62 mg/mL) with gentle warming | |
| Dimethyl Sulfoxide (DMSO) | Soluble | Not specified for this compound | |
| Dimethylformamide (DMF) | Soluble | Not specified for this compound | |
| Phosphate-Buffered Saline (PBS) | Used for in vivo injections at 10 mg/mL | Not specified |
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution of this compound in an anhydrous organic solvent like DMSO or DMF. This stock can then be diluted to the desired concentration in an aqueous buffer or internal solution for specific applications.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Vortex mixer
-
Microcentrifuge tubes
Protocol:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 10 mM or 10 mg/mL).
-
Vortex the solution thoroughly until all the solid is dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Preparation of Working Solutions
A typical concentration for in vivo injection involves diluting this compound in a physiological buffer like PBS.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
Protocol:
-
Thaw an aliquot of the this compound stock solution.
-
For a final concentration of 1 mg/mL, dilute the 10 mg/mL stock solution 1:10 in sterile PBS. For example, add 10 µL of the stock solution to 90 µL of sterile PBS.
-
Vortex briefly to ensure homogeneity.
-
The working solution is now ready for injection.
This compound can be included in the internal solution of the patch pipette to label the recorded neuron. Concentrations typically range from 0.1% to 0.2%.
Materials:
-
This compound powder or stock solution
-
Internal solution for patch-clamp recording (specific composition depends on the experimental goals)
Protocol:
-
Prepare the internal solution with all components except this compound.
-
To achieve a 0.2% concentration, add 2 mg of this compound powder to every 1 mL of internal solution.
-
Alternatively, if starting from a stock solution, add the appropriate volume to reach the desired final concentration (e.g., for a 10 mg/mL stock, add 20 µL to 980 µL of internal solution for a final concentration of 0.2 mg/mL or 0.02%). Adjust as needed for the desired final concentration.
-
Vortex the solution until the this compound is completely dissolved. Sonication for 10-15 minutes can aid in dissolution.
-
Filter the final internal solution through a 0.2 µm syringe filter to remove any particulates.
-
The this compound-containing internal solution is ready to be used to fill patch pipettes.
This compound is an effective neuronal tracer when applied by electroporation. The concentration of this compound in the electroporation solution can be similar to that used for intracellular filling.
Materials:
-
This compound powder or stock solution
-
Electroporation buffer (e.g., artificial cerebrospinal fluid or a simple salt solution)
Protocol:
-
Prepare the desired electroporation buffer.
-
Add this compound to the buffer to the desired final concentration (e.g., 0.1-0.5%).
-
Ensure the this compound is fully dissolved, using vortexing or sonication if necessary.
-
The solution is now ready for loading into the electroporation pipette.
Storage and Stability
-
Solid this compound: Store desiccated at -20°C and protected from light.
-
Stock Solutions (in DMSO or DMF): Store in aliquots at -20°C and protected from light. Avoid repeated freeze-thaw cycles.
-
Aqueous Working Solutions: It is recommended to prepare these fresh for each experiment.
By following these guidelines, researchers can ensure the proper preparation and use of this compound for high-quality and reproducible results in their cellular and neuronal tracing experiments.
References
Methodological & Application
TMR Biocytin: A Detailed Protocol for Neuronal Tracing
Application Notes for Researchers, Scientists, and Drug Development Professionals
Tetramethylrhodamine (TMR) Biocytin is a highly effective and versatile tool for neuronal tracing. As a conjugate of the fluorescent dye tetramethylrhodamine and biocytin, it combines the benefits of a bright, photostable fluorophore with the excellent transport properties of biocytin. This combination allows for both anterograde and retrograde tracing of neuronal pathways in live and fixed tissues. Its high initial fiber transport velocity of approximately 5.4 mm/h enables rapid labeling of neuronal projections.[1] TMR Biocytin is fixable with aldehyde-based fixatives, ensuring signal retention during tissue processing, and its fluorescence can be visualized directly or amplified through the high-affinity binding of biocytin to avidin or streptavidin conjugates.[1] This makes it a valuable tracer for a wide range of neuroanatomical studies, from mapping local microcircuits to elucidating long-range connections. Furthermore, its compatibility with live-tissue imaging and calcium dyes opens up possibilities for correlating neuronal structure with function.[1]
Key Advantages:
-
Anterograde and Retrograde Tracing: this compound is effectively transported in both directions along axons, allowing for the simultaneous visualization of efferent and afferent connections.
-
Rapid Transport: The tracer exhibits a high transport velocity, enabling the labeling of neuronal pathways within hours to days, depending on the distance.[1]
-
High Visibility: The inherent fluorescence of TMR provides a strong and photostable signal. This signal can be further amplified using streptavidin-conjugated fluorophores or enzymes.
-
Fixable: The tracer is compatible with standard aldehyde-based fixation methods, preserving the labeled neuronal structures for detailed anatomical analysis.[1]
-
Versatility: Suitable for both in vivo and in vitro applications, including stereotaxic microinjections and intracellular filling during electrophysiological recordings.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound neuronal tracing experiments, compiled from various sources. These values should be considered as a starting point and may require optimization for specific experimental conditions.
| Parameter | Value | Application | Notes |
| Tracer Concentration | 1-5% (w/v) in sterile saline or PBS | In vivo stereotaxic injection | Higher concentrations may be used, but risk of excitotoxicity and diffusion at the injection site increases. |
| 0.2-0.5% (w/v) in internal pipette solution | Intracellular filling (Patch-clamp) | Ensure complete dissolution of the powder. | |
| Injection Volume | 50-500 nL | In vivo stereotaxic injection | Volume depends on the size of the target nucleus. Use a slow injection rate (e.g., 10-20 nL/min) to minimize tissue damage. |
| Survival Time | 24-96 hours | Anterograde tracing (short-range) | Allows for transport to nearby targets. |
| 7-14 days | Anterograde tracing (long-range) | Recommended for tracing long axonal projections. Optimal labeling quality for similar tracers has been observed around 10 days. | |
| 24-72 hours | Retrograde tracing | Retrograde transport is generally faster than anterograde transport. Labeling can be observed within a few hours for shorter distances. | |
| Fixation | 4% Paraformaldehyde (PFA) in 0.1 M Phosphate Buffer (PB) | Perfusion and post-fixation | Overnight post-fixation at 4°C is common. |
| Cryoprotection | 30% Sucrose in 0.1 M PB | Tissue protection for cryosectioning | Immerse tissue until it sinks (typically 24-48 hours). |
| Tissue Section Thickness | 40-60 µm | Free-floating immunohistochemistry | Thinner sections can be used for higher resolution imaging but may compromise the integrity of long-range projections. |
| Streptavidin-Fluorophore Conjugate Concentration | 1:500 - 1:1000 dilution | Signal amplification | The optimal dilution should be determined empirically. |
Experimental Protocols
I. In Vivo Stereotaxic Injection of this compound
This protocol describes the procedure for delivering this compound into a specific brain region of a rodent model.
Materials:
-
This compound
-
Sterile 0.9% saline or phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Microsyringe pump and nanoliter syringe (e.g., Hamilton)
-
Glass micropipette
-
Drill and burrs
-
Surgical tools
Procedure:
-
Tracer Preparation: Dissolve this compound in sterile saline or PBS to the desired concentration (e.g., 2.5% w/v). Vortex and sonicate briefly to ensure complete dissolution. Centrifuge the solution to pellet any undissolved particles and draw the supernatant into the injection syringe.
-
Anesthesia and Surgical Preparation: Anesthetize the animal and mount it in the stereotaxic frame. Maintain anesthesia throughout the surgical procedure. Shave the scalp, sterilize the area with an antiseptic solution, and make a midline incision to expose the skull.
-
Craniotomy: Use a dental drill to create a small burr hole in the skull over the target injection site. Carefully remove the underlying dura mater to expose the brain surface.
-
Tracer Injection: Lower the injection micropipette to the predetermined stereotaxic coordinates for the target brain region. Inject the this compound solution at a slow and steady rate (e.g., 10-20 nL/min) to prevent tissue damage and ensure localized delivery.
-
Pipette Retraction: After the injection is complete, leave the micropipette in place for an additional 5-10 minutes to allow for diffusion of the tracer into the surrounding tissue and to minimize backflow upon retraction. Slowly withdraw the pipette.
-
Post-operative Care: Suture the incision and provide post-operative analgesia and care according to approved animal protocols. Monitor the animal until it has fully recovered from anesthesia.
-
Survival Period: House the animal for the desired survival time to allow for tracer transport.
II. Tissue Processing and Visualization
This protocol outlines the steps for perfusing the animal, preparing brain sections, and visualizing the this compound signal.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
4% Paraformaldehyde (PFA) in 0.1 M phosphate buffer (PB), ice-cold
-
30% Sucrose in 0.1 M PB
-
Cryostat or freezing microtome
-
Streptavidin-conjugated fluorophore (e.g., Alexa Fluor 488, 594)
-
Blocking solution (e.g., 10% normal serum, 0.3% Triton X-100 in PBS)
-
Mounting medium
Procedure:
-
Perfusion: Deeply anesthetize the animal and perform a transcardial perfusion. First, flush the vascular system with ice-cold PBS until the liver is clear, followed by perfusion with ice-cold 4% PFA.
-
Post-fixation: Dissect the brain and post-fix it in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brain to a 30% sucrose solution in 0.1 M PB and store at 4°C until it sinks. This step is crucial for preventing ice crystal formation during freezing.
-
Sectioning: Freeze the brain and cut coronal or sagittal sections at 40-60 µm thickness using a cryostat or a freezing microtome. Collect the sections in PBS.
-
Direct Visualization (Optional): At this stage, sections can be mounted directly onto glass slides and coverslipped with an aqueous mounting medium to visualize the native TMR fluorescence.
-
Signal Amplification (Recommended): a. Blocking: Incubate the free-floating sections in a blocking solution for 1-2 hours at room temperature to reduce non-specific antibody binding. b. Streptavidin Incubation: Incubate the sections with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-Alexa Fluor 488, diluted 1:500 in blocking solution) overnight at 4°C. c. Washing: Wash the sections three times for 10 minutes each in PBS.
-
Mounting and Imaging: Mount the sections onto glass slides, allow them to air dry, and coverslip with an appropriate mounting medium. Image the sections using a fluorescence or confocal microscope with the appropriate filter sets for TMR (Ex/Em: ~555/580 nm) and the chosen streptavidin-conjugated fluorophore.
Visualizations
Caption: Experimental workflow for this compound neuronal tracing.
Caption: Troubleshooting guide for this compound neuronal tracing.
References
Application Notes and Protocols for Anterograde Tracing with TMR Biocytin
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMR Biocytin (Tetramethylrhodamine Biocytin) is a highly effective anterograde neuronal tracer that combines the fluorescent properties of tetramethylrhodamine with the axonal transport capabilities of biocytin. This combination allows for direct visualization of labeled neuronal pathways in both live and fixed tissues, offering significant advantages over traditional non-fluorescent tracers. Its rapid axonal transport rate and compatibility with various imaging techniques, including tissue clearing, make it a powerful tool for mapping neuronal circuits.[1][2]
These application notes provide detailed protocols for the use of this compound in anterograde tracing studies, covering tracer injection, tissue processing, and visualization.
Key Advantages of this compound
-
Direct Fluorescence: Allows for the visualization of neuronal projections without the need for secondary detection methods.
-
High-Speed Transport: Exhibits a fast anterograde transport rate of approximately 5.4 mm/h, enabling the labeling of both local and long-range projections within a short timeframe.[1][2]
-
Live and Fixed Tissue Compatibility: Can be used for tracing in living tissue preparations and is fixable for subsequent high-resolution anatomical analysis.[1]
-
Compatibility with Clearing Techniques: The fluorescent signal of this compound is well-preserved after tissue clearing, facilitating deep-tissue imaging of neuronal networks.
Quantitative Data Summary
For researchers selecting a neuronal tracer, the following table provides a quantitative comparison of this compound with other commonly used anterograde tracers, Biotinylated Dextran Amine (BDA) and Phaseolus vulgaris-leucoagglutinin (PHA-L).
| Feature | This compound | Biotinylated Dextran Amine (BDA) | Phaseolus vulgaris-leucoagglutinin (PHA-L) |
| Molecular Weight | ~871 Da | 3,000 - 10,000 Da | ~126,000 Da |
| Transport Direction | Primarily Anterograde (some retrograde) | Anterograde and Retrograde | Primarily Anterograde |
| Transport Rate | ~5.4 mm/h | Slower than Biocytin | 10 to 20 days for long projections |
| Visualization | Direct Fluorescence (Ex/Em: ~544/571 nm) | Requires avidin-biotin reaction (e.g., with DAB or fluorophore-conjugated streptavidin) | Requires immunohistochemistry |
| Live Tissue Imaging | Yes | No | No |
| Fixable | Yes | Yes | Yes |
| Signal Amplification | Possible with anti-rhodamine antibodies | Standard with ABC method | Standard with secondary antibodies |
Experimental Protocols
I. This compound Injection
Successful anterograde tracing with this compound relies on precise delivery to the neuronal cell bodies of interest. The two primary methods for this are in vivo electroporation and juxtacellular iontophoresis.
A. In Vivo Electroporation Protocol
This method uses electrical pulses to facilitate the uptake of this compound by neurons at the injection site.
-
Tracer Preparation: Dissolve this compound in sterile saline or artificial cerebrospinal fluid (aCSF) to a final concentration of 1-2% (w/v).
-
Animal Surgery: Anesthetize the animal and place it in a stereotaxic frame. Perform a craniotomy over the target brain region.
-
Injection and Electroporation:
-
Lower a glass micropipette (tip diameter 10-20 µm) containing the this compound solution to the desired coordinates.
-
Apply a small amount of pressure to eject a small volume of the tracer solution.
-
Position the electroporation electrodes (e.g., tweezer-type electrodes) flanking the injection site.
-
Deliver a series of voltage pulses. The following parameters can be used as a starting point and should be optimized for the specific application:
-
Voltage: 50-100 V
-
Pulse Duration: 25-50 ms
-
Pulse Frequency: 1-2 Hz
-
Number of Pulses: 5-10 trains of pulses
-
-
-
Post-Injection: After electroporation, leave the micropipette in place for a few minutes to minimize backflow, then slowly retract it. Suture the incision and provide appropriate post-operative care.
B. Juxtacellular Iontophoresis Protocol
This technique involves placing a micropipette containing the tracer adjacent to a neuron and using small positive current pulses to eject the tracer, which is then taken up by the neuron.
-
Tracer Preparation: Dissolve this compound in a high-salt solution (e.g., 0.5 M NaCl or 1 M KCl) to a concentration of 1-2% (w/v). The salt solution helps to carry the iontophoretic current.
-
Animal Surgery and Recording: As with electroporation, prepare the animal for stereotaxic surgery. It is common to simultaneously record the electrophysiological activity of the target neuron to confirm its identity and proximity to the pipette tip.
-
Iontophoresis:
-
Once a stable recording from a single neuron is achieved, apply positive current pulses through the recording electrode.
-
Typical iontophoretic parameters are:
-
Current: +3 to +10 nA
-
Pulse Duration: 200-500 ms
-
Pulse Frequency: 1-2 Hz
-
Duration: 5-15 minutes
-
-
-
Post-Injection: Monitor the neuron's activity during and after iontophoresis. After successful labeling, slowly withdraw the pipette and close the surgical site.
II. Post-Injection Survival Time
The optimal survival time depends on the length of the pathway being traced and the rapid transport rate of this compound.
-
Short Projections (local circuits): A few hours to 24 hours is often sufficient. Local synapses can be labeled within 10 minutes.
-
Long Projections: For longer pathways, a survival time of 24 to 96 hours is recommended to allow for sufficient accumulation of the tracer in axon terminals.
III. Tissue Processing and Visualization
Proper tissue handling is crucial for preserving the fluorescent signal of this compound.
A. Perfusion and Fixation
-
Deeply anesthetize the animal.
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to clear the blood, followed by a fixative solution.
-
A common fixative is 4% paraformaldehyde (PFA) in 0.1 M phosphate buffer (PB).
-
After perfusion, post-fix the brain in the same fixative for 4-24 hours at 4°C.
B. Cryoprotection and Sectioning
-
Transfer the fixed brain to a 30% sucrose solution in 0.1 M PB at 4°C until it sinks (typically 24-48 hours). This step is critical for preventing ice crystal formation during freezing.
-
Freeze the brain rapidly in isopentane cooled with dry ice or in a cryostat.
-
Section the brain on a cryostat or vibratome at a thickness of 30-50 µm. Collect sections in PBS.
C. Visualization
-
Mount the sections onto glass slides.
-
Allow the sections to air dry.
-
Coverslip with an aqueous mounting medium containing an anti-fade agent to preserve fluorescence.
-
Visualize the this compound signal using a fluorescence microscope with appropriate filters for tetramethylrhodamine (Excitation: ~544 nm, Emission: ~571 nm).
D. Signal Amplification (Optional)
While this compound provides a direct fluorescent signal, this signal can be amplified for enhanced sensitivity, especially for visualizing very fine axonal processes.
-
After sectioning, incubate the free-floating sections with a primary antibody against rhodamine.
-
Follow with a fluorescently labeled secondary antibody that matches the host species of the primary antibody. This secondary antibody can carry a brighter fluorophore or be used in conjunction with tyramide signal amplification (TSA) for even greater signal enhancement.
E. Compatibility with Tissue Clearing
This compound is compatible with several tissue clearing methods, which render the tissue transparent for deep 3D imaging. Methods such as AKS have been shown to preserve the fluorescence of various dyes, including those similar to TMR. When using a clearing protocol, it is essential to follow the specific instructions for that method to ensure optimal transparency and fluorescence preservation.
Diagrams
References
TMR Biocytin for Gap Junction Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gap junctions are specialized intercellular channels that permit the direct passage of ions and small molecules between adjacent cells, playing a critical role in coordinating cellular activities in tissues. The study of gap junctional intercellular communication (GJIC) is fundamental to understanding various physiological processes and disease states. TMR Biocytin is a fluorescent polar tracer that has become a valuable tool for investigating GJIC. This molecule combines the fluorescent properties of tetramethylrhodamine (TMR) with the small, gap junction-permeable molecule biocytin. Its cell-impermeant nature ensures that it only enters cells through direct introduction methods and subsequently spreads to coupled cells exclusively through functional gap junctions. Furthermore, this compound is fixable, allowing for post-experimental analysis with immunocytochemistry.
This document provides detailed protocols for utilizing this compound in gap junction analysis, presents key data in a structured format, and includes diagrams to visualize the experimental workflows.
Properties of this compound and Other Common Gap Junction Tracers
A summary of the physicochemical properties of this compound compared to other commonly used tracers for gap junction analysis is presented below. The choice of tracer can influence the experimental outcome due to differences in size, charge, and permeability through specific connexin channels.[1][2][3][4][5]
| Tracer | Molecular Weight (Da) | Net Charge (at neutral pH) | Excitation (nm) | Emission (nm) | Key Characteristics |
| This compound | ~871 | Not specified in results | ~544-554 | ~571-581 | Fixable, fluorescent, good transport velocity. |
| Lucifer Yellow | ~457 | -2 | ~428 | ~535 | Highly fluorescent, but can have detrimental effects on neurons. |
| Biocytin | ~372 | 0 | N/A (requires secondary detection) | N/A (requires secondary detection) | Requires avidin/streptavidin-based detection; not visible in live tissue. |
| Neurobiotin | ~287 | +1 | N/A (requires secondary detection) | N/A (requires secondary detection) | Higher solubility than biocytin. |
Experimental Protocols
Two common methods for introducing this compound into cells to study GJIC are Scrape-Loading/Dye Transfer and Microinjection.
Scrape-Loading/Dye Transfer Assay
This method is a relatively simple and high-throughput technique for assessing GJIC in a large population of cultured cells.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Hank's Balanced Salt Solution (HBSS) with 1% BSA
-
Culture medium
-
Paraformaldehyde (2-4%) for fixation
-
30G 1/2 needle or scalpel blade
Protocol:
-
Culture cells to a confluent monolayer on coverslips or in culture dishes.
-
Remove the culture medium and save it.
-
Wash the cell monolayer three times with HBSS containing 1% Bovine Serum Albumin (BSA).
-
Prepare a working solution of this compound in PBS. A starting concentration of 0.1% to 0.5% can be used, but should be optimized for the specific cell type.
-
Remove the HBSS and add the this compound solution to the cells.
-
Using a 30G 1/2 needle or a scalpel blade, make several parallel scrapes through the cell monolayer.
-
Allow the dye to load into the scraped cells for approximately 1-2 minutes.
-
Quickly wash the monolayer three times with HBSS to remove excess this compound.
-
Return the saved culture medium to the cells and incubate for an appropriate time (e.g., 2-10 minutes) to allow for dye transfer to adjacent cells. This time may need to be optimized.
-
Wash the cells three times with PBS.
-
Fix the cells with 2-4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the cells four times with PBS.
-
Mount the coverslips onto microscope slides.
-
Visualize the dye transfer using fluorescence microscopy with appropriate filters for TMR (Excitation/Emission: ~544/571 nm).
Quantitative Analysis: The extent of dye transfer can be quantified by measuring the distance the dye has traveled from the scrape line or by counting the number of fluorescent cells extending from the scrape line.
Microinjection Assay
Microinjection allows for the introduction of this compound into a single cell, providing a more controlled method to observe dye transfer to directly coupled cells.
Materials:
-
This compound
-
Intracellular solution (e.g., potassium chloride-based)
-
Micropipettes (borosilicate glass)
-
Micromanipulator and microinjection system
-
Inverted fluorescence microscope with a heated stage
Protocol:
-
Prepare a solution of this compound in the intracellular solution at a concentration of 0.1% to 1%. Filter the solution through a 0.22 µm filter.
-
Pull micropipettes to a fine tip (typically < 1 µm).
-
Backfill a micropipette with the this compound solution.
-
Place the culture dish with cells on the microscope stage.
-
Using the micromanipulator, carefully approach a target cell with the micropipette.
-
Gently penetrate the cell membrane with the micropipette tip.
-
Apply a small amount of positive pressure to inject the this compound into the cell. Monitor the injection process visually.
-
After successful injection, carefully retract the micropipette.
-
Monitor the transfer of the dye to adjacent cells in real-time using fluorescence microscopy. Acquire images at different time points (e.g., immediately after injection and after 5, 10, and 15 minutes).
-
For endpoint analysis, cells can be fixed and imaged as described in the scrape-loading protocol.
Quantitative Analysis: The number of coupled cells can be counted over time to determine the rate and extent of GJIC. The fluorescence intensity in neighboring cells can also be measured to quantify the efficiency of dye transfer.
Visualizations
Experimental Workflow: Scrape-Loading Assay
Caption: Workflow for the this compound scrape-loading/dye transfer assay.
Experimental Workflow: Microinjection Assay
Caption: Workflow for the this compound microinjection assay.
Logical Relationship: Assessing Gap Junctional Intercellular Communication
Caption: Logical flow of this compound transfer for GJIC analysis.
References
- 1. Lucifer yellow – an angel rather than the devil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualization of Gap Junction–Mediated Astrocyte Coupling in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Series of Biotinylated Tracers Distinguishes Three Types of Gap Junction in Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 5. researchgate.net [researchgate.net]
TMR-Biocytin for In Vivo Calcium Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to correlate neuronal structure with functional activity in the context of a living organism is crucial for advancing our understanding of neural circuits in both healthy and diseased states. The TMR-Biocytin in vivo calcium imaging method provides a powerful tool to achieve this by combining anatomical tracing with real-time physiological recordings. TMR-Biocytin is a conjugate of the red fluorescent dye Tetramethylrhodamine (TMR) and Biocytin, a molecule readily transported by neurons.[1][2][3] This combination allows for the labeling of individual neurons and their processes (both anterogradely and retrogradely) while simultaneously monitoring their intracellular calcium dynamics, a proxy for neuronal activity.[1][4]
One of the key advantages of this technique is its compatibility with popular green fluorescent calcium indicators, such as Fluo-8 AM, enabling dual-color imaging. Furthermore, the biocytin component of the tracer is fixable, permitting post-hoc histological analysis to confirm the morphology of the recorded neuron and its relationship with the surrounding tissue. The red emission spectrum of TMR is also beneficial for deeper tissue imaging due to reduced light scattering. This document provides detailed application notes and protocols for the successful implementation of the TMR-Biocytin in vivo calcium imaging method.
Data Presentation
Table 1: Properties of TMR-Biocytin
| Property | Value | Reference |
| Molecular Weight | ~871 g/mol | |
| Excitation Maximum (1-photon) | 544 - 554 nm | |
| Emission Maximum (1-photon) | 571 - 581 nm | |
| Solubility | Soluble in DMF or DMSO | |
| Cell Permeability | Membrane impermeant | |
| Anterograde Transport Velocity | ~5.4 mm/h |
Table 2: Recommended Parameters for Juxtacellular Electroporation
| Parameter | Value Range | Reference |
| Pipette Tip Diameter | ~1 µm | |
| TMR-Biocytin Concentration | 1% - 2% in internal solution | |
| Internal Solution | Artificial Cerebrospinal Fluid (ACSF) or KCl-based solution | |
| Current Pulse Amplitude | 3 - 10 µA (positive current) | |
| Pulse Duration | 500 ms | |
| Pulse Frequency | 2 Hz | |
| Duration of Electroporation | 2 - 5 minutes |
Table 3: Two-Photon Imaging Parameters for Simultaneous TMR-Biocytin and Fluo-8 Imaging
| Parameter | Recommended Setting | Reference |
| Excitation Wavelength | 800 - 920 nm | |
| Laser Power at Sample | < 70 mW | |
| Objective | 20x (NA 0.95) or 40x (NA 0.8) | |
| Emission Filter (Fluo-8) | ~494 - 544 nm (Green channel) | |
| Emission Filter (TMR) | ~580 - 680 nm (Red channel) | |
| Frame Rate | 1.95 - 15.63 Hz (dependent on scan area) |
Experimental Protocols
Protocol 1: Preparation of TMR-Biocytin Pipettes for Juxtacellular Electroporation
-
Prepare the Internal Solution:
-
Prepare artificial cerebrospinal fluid (ACSF) containing (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, pH 7.4.
-
Alternatively, a potassium-based internal solution can be used.
-
-
Dissolve TMR-Biocytin:
-
Dissolve TMR-Biocytin in the internal solution to a final concentration of 1-2%. Gentle warming and sonication can aid dissolution.
-
-
Filter the Solution:
-
Filter the TMR-Biocytin solution through a 0.2 µm syringe filter to remove any precipitates.
-
-
Pull Micropipettes:
-
Pull glass micropipettes from borosilicate glass capillaries to a tip diameter of approximately 1 µm.
-
-
Fill the Pipette:
-
Back-fill the micropipette with the filtered TMR-Biocytin solution. Ensure there are no air bubbles in the tip.
-
Protocol 2: In Vivo Juxtacellular Electroporation and Calcium Indicator Loading
-
Animal Preparation:
-
Anesthetize the animal according to an approved institutional protocol.
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest.
-
-
Locate Target Neuron:
-
Carefully lower the TMR-Biocytin-filled micropipette into the brain.
-
Use extracellular electrophysiological recordings to identify a target neuron.
-
-
Juxtacellular Electroporation:
-
Once a neuron is isolated, apply positive current pulses (e.g., 3-10 µA, 500 ms duration, 2 Hz) for 2-5 minutes to electroporate the TMR-Biocytin into the cell.
-
-
Bulk Loading of Calcium Indicator (Fluo-8 AM):
-
Prepare a 1 mM solution of Fluo-4 AM or Fluo-8 AM in ACSF containing 20% Pluronic F-127 in DMSO.
-
After TMR-Biocytin electroporation, retract the electroporation pipette.
-
Using a new micropipette, pressure inject the calcium indicator solution into the vicinity of the labeled neuron.
-
Allow approximately 1 hour for the dye to be taken up by the cells.
-
Protocol 3: In Vivo Two-Photon Calcium Imaging
-
Microscope Setup:
-
Use a two-photon microscope equipped with a Ti:Sapphire laser.
-
-
Imaging Parameters:
-
Tune the laser to an excitation wavelength between 800 nm and 920 nm to simultaneously excite both TMR-Biocytin and the green calcium indicator.
-
Adjust the laser power to be less than 70 mW at the sample to minimize phototoxicity.
-
Use appropriate emission filters to separate the green (Fluo-8) and red (TMR) fluorescence signals.
-
-
Image Acquisition:
-
Acquire time-lapse images of the region containing the dually labeled neuron.
-
The red channel will provide a stable anatomical image of the neuron and its processes, while the green channel will show dynamic changes in intracellular calcium concentration corresponding to neuronal activity.
-
Protocol 4: Post-Hoc Histological Processing
-
Perfusion and Fixation:
-
Following the imaging session, transcardially perfuse the animal with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
-
Tissue Sectioning:
-
Post-fix the brain in 4% PFA overnight.
-
Cryoprotect the brain in a sucrose solution.
-
Section the brain into 40-50 µm sections using a cryostat or vibratome.
-
-
Avidin-Biotin Complex (ABC) Staining (Optional, for signal amplification):
-
Wash sections in PBS.
-
Incubate sections in a blocking solution containing normal serum.
-
Incubate sections with an avidin-biotin-peroxidase complex (ABC reagent).
-
Visualize the biocytin with a chromogen such as diaminobenzidine (DAB). This will create a dark precipitate, permanently labeling the neuron's morphology.
-
-
Fluorescence Imaging of Fixed Tissue:
-
Mount the sections on slides.
-
If ABC staining was not performed, the native TMR fluorescence can be imaged using a confocal or epifluorescence microscope to visualize the neuron's morphology.
-
Visualizations
References
- 1. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for simultaneous in vivo juxtacellular electrophysiology and local pharmacological manipulation in mouse cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An open source tool for automatic spatiotemporal assessment of calcium transients and local ‘signal-close-to-noise’ activity in calcium imaging data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for TMR Biocytin Electroporation in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electroporation is a powerful technique for introducing cell-impermeant molecules into living cells by transiently increasing the permeability of the cell membrane with an electrical field. TMR Biocytin, a fluorescent polar tracer, is an excellent candidate for this delivery method. Its fluorescence allows for real-time visualization of cellular morphology, neuronal tracing, and the study of cell-cell communication through gap junctions.[1][2][3] This document provides a detailed protocol for the electroporation of this compound into live cells, guidance on optimizing experimental parameters, and a troubleshooting guide.
This compound combines the bright red fluorescence of tetramethylrhodamine (TMR) with the utility of biocytin as a neuronal tracer.[1][2] Unlike unconjugated biocytin, this compound can be visualized in live tissue without the need for secondary detection with avidin or streptavidin. It is a fixable tracer, making it suitable for both live-cell imaging and post-fixation analysis.
Data Presentation: Electroporation Parameters
The optimal electroporation parameters are highly dependent on the cell type, the electroporation device, and the specific experimental goals. Therefore, the following table provides a range of starting parameters based on published data for the delivery of small molecules, including biocytin derivatives, into various live cell types. It is crucial to empirically optimize these parameters for your specific cell line and experimental setup.
| Parameter | Range | Cell Type/Molecule | Notes |
| Voltage | 10 - 500 V | Mammalian cells, Neurons | Lower voltages are generally associated with higher cell viability. For single-cell electroporation with a micropipette, voltages can be as low as 2-10 V. |
| Pulse Duration | 20 µs - 50 ms | Mammalian cells, Neurons | Shorter pulses are often paired with higher voltages to maintain cell viability. |
| Number of Pulses | 1 - 10 | Mammalian cells, Neurons | Multiple pulses at a lower voltage can sometimes improve efficiency while minimizing cell death. |
| This compound Concentration | 0.5 - 2.5 µg/µL | General guidance for plasmid DNA, adaptable for small molecules | The optimal concentration should be determined to achieve sufficient signal without causing toxicity. |
| Electroporation Buffer | Low conductivity buffer | Neurons, various mammalian cells | Buffers with low salt content, such as those containing HEPES and sucrose, can improve cell viability by reducing overheating. An intracellular-like buffer may also enhance efficiency. |
| Cell Density | 1 x 10^5 - 1 x 10^6 cells/mL | General for cuvette-based electroporation | Optimization of cell density is important for reproducibility. |
Experimental Protocols
This section outlines a general protocol for the electroporation of this compound into live cells. This protocol should be adapted and optimized for specific experimental needs.
Materials
-
This compound (e.g., Biotium Cat# 92003)
-
Live cells (adherent or suspension)
-
Appropriate cell culture medium
-
Electroporation buffer (e.g., low-conductivity buffer)
-
Electroporation system (e.g., cuvette-based or single-cell electroporator)
-
Fluorescence microscope with appropriate filters for TMR (Excitation/Emission: ~544/571 nm)
-
Recovery medium (e.g., Opti-MEM™ or standard culture medium)
Protocol Steps
1. Preparation of this compound Solution: a. Prepare a stock solution of this compound in sterile, nuclease-free water or a suitable buffer (e.g., phosphate-buffered saline, PBS). The concentration of the stock solution should be determined based on the desired final working concentration. b. For single-cell electroporation using a micropipette, the final concentration in the pipette solution may range from 0.5 to 2.5 µg/µL. The solution should be conductive to allow for current passage. c. It is recommended to filter-sterilize the final this compound solution.
2. Cell Preparation: a. For suspension cells: i. Culture cells to the desired confluency. ii. Harvest the cells by centrifugation. iii. Wash the cells once with sterile PBS or electroporation buffer to remove any residual medium. iv. Resuspend the cells in the electroporation buffer at the optimized cell density. b. For adherent cells: i. Cells can be electroporated directly on the culture dish using specialized electrodes, or they can be detached using a gentle enzyme (e.g., Accutase) and treated as suspension cells. ii. If electroporating in situ, replace the culture medium with the electroporation buffer just before the procedure. c. For tissue slices (e.g., brain slices): i. Prepare acute or organotypic tissue slices according to standard protocols. ii. During the experiment, the slice is typically submerged in artificial cerebrospinal fluid (aCSF). iii. A micropipette filled with the this compound solution is brought into close proximity to the target cell(s).
3. Electroporation: a. Mix the cell suspension with the this compound solution at the desired final concentration. b. Transfer the cell/TMR Biocytin mixture to the electroporation cuvette or chamber. c. Apply the optimized electrical pulse(s) using the electroporator. d. For single-cell electroporation, position the micropipette near the target cell and apply the voltage pulses.
4. Post-Electroporation Handling and Recovery: a. Immediately after electroporation, it is crucial to handle the cells gently to allow the cell membranes to reseal. b. For cuvette-based electroporation, transfer the cells to a pre-warmed recovery medium. This can be a specialized recovery medium or the standard culture medium, sometimes supplemented with agents that promote cell health. c. Allow the cells to recover for a period of time (e.g., 10-30 minutes) at 37°C before proceeding with imaging or other downstream applications.
5. Live-Cell Imaging: a. After the recovery period, the cells can be imaged using a fluorescence microscope. b. Use a filter set appropriate for TMR (rhodamine). c. To minimize phototoxicity during live-cell imaging, use the lowest possible excitation light intensity and exposure time that still provides a good signal-to-noise ratio.
Mandatory Visualizations
Caption: Experimental workflow for this compound electroporation in live cells.
Caption: Mechanism of this compound uptake during electroporation.
References
TMR Biocytin for Neuronal Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Tetramethylrhodamine (TMR) Biocytin as a neuronal tracer. TMR Biocytin is a versatile tool for visualizing neuronal morphology and connectivity, combining the excellent transport properties of biocytin with the convenience of direct fluorescence visualization.[1][2]
Introduction
Biocytin, a conjugate of biotin and L-lysine, has long been a staple in neuroanatomical studies due to its ability to be transported both anterogradely and retrogradely within neurons.[1][3] Its primary advantage lies in the comprehensive filling of neuronal processes, including fine dendrites and axons.[4] Traditionally, biocytin requires a secondary detection step, typically involving avidin-biotin-peroxidase reactions, to be visualized. This compound overcomes this limitation by attaching a red fluorescent TMR fluorophore to the biocytin molecule, allowing for direct observation in both live and fixed tissues. This makes it a powerful tool for a range of applications, including patch-clamp recordings, electroporation-mediated labeling, and in vivo tract tracing.
Key Advantages of this compound:
-
Direct Visualization: Eliminates the need for secondary detection steps, saving time and reducing potential artifacts.
-
Live-Cell Imaging: Enables the visualization of neuronal processes in real-time in living tissue preparations.
-
Anterograde and Retrograde Tracing: Effectively labels neuronal pathways in both directions.
-
High Transport Velocity: this compound exhibits a rapid transport rate within neurons, allowing for the labeling of distant structures within hours.
-
Compatibility: Can be used in conjunction with other imaging techniques, such as calcium imaging.
-
Fixable: The fluorescent signal is well-retained after fixation with standard paraformaldehyde (PFA) protocols.
Data Presentation: this compound Concentrations for Neuronal Labeling
The optimal concentration of this compound can vary depending on the application, tissue type, and specific experimental goals. The following table summarizes recommended starting concentrations based on published protocols. It is important to note that empirical optimization is often necessary for best results.
| Application | Labeling Method | Recommended this compound Concentration | Notes |
| In Vitro Slice Electrophysiology | Patch-Clamp Recording (Whole-Cell) | 0.2% (w/v) in internal solution | Equivalent to 2 mg/ml. A recording time of at least 15 minutes is recommended for adequate diffusion into dendrites and axons. Longer durations (40-60 min) can improve filling of fine structures. |
| 3-5 mg/ml in internal solution | |||
| 8.1 mM in internal solution | Equivalent to approximately 3 mg/ml. | ||
| In Vitro Slice Labeling | Electroporation (from patch pipette) | Not explicitly stated for this compound, but the principle is similar to patch-clamp loading. | A study using this compound with electroporation in organotypic slice cultures applied it from a patch pipette for 2-5 minutes. |
| In Vivo Tracing | Iontophoretic or Pressure Injections | Not explicitly stated for this compound. For standard biocytin, concentrations for in vivo tracing are typically higher than for in vitro applications. | |
| Pellet Application | Not explicitly stated for this compound. Biocytin suspended in plasma clots or gelatine has been used for dense labeling. | This method may be adaptable for this compound to create discrete and dense labeling sites. |
Experimental Protocols
Protocol 1: Neuronal Filling during Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol describes the intracellular filling of a neuron with this compound via a patch pipette during a whole-cell recording session.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (ACSF)
-
Internal solution for patch-clamp recording
-
Patch pipettes (borosilicate glass)
-
Vibratome or tissue slicer
-
Microscope with fluorescence imaging capabilities
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Slice Preparation:
-
Acutely prepare brain slices (e.g., 300-350 µm thick) from the region of interest using a vibratome in ice-cold, oxygenated ACSF.
-
Allow slices to recover in oxygenated ACSF at room temperature for at least 30 minutes before recording.
-
-
Internal Solution Preparation:
-
Prepare your standard internal solution for whole-cell patch-clamp recordings.
-
Add this compound to the internal solution at a final concentration of 0.2% (2 mg/ml). Ensure it is completely dissolved. Sonication for 10-15 minutes can aid dissolution.
-
Filter the internal solution using a 0.2 µm syringe filter.
-
-
Whole-Cell Recording and Filling:
-
Obtain a whole-cell patch-clamp recording from the target neuron.
-
Allow this compound to diffuse into the cell from the patch pipette for the duration of the recording. A minimum of 15 minutes is recommended for basic morphological visualization. For filling of fine axonal and dendritic arbors, a longer duration of 40-60 minutes may be necessary.
-
During the recording, the fluorescent fill can be monitored in real-time if the microscope is equipped with appropriate fluorescence excitation and emission filters for TMR (Excitation/Emission maxima: ~555/580 nm).
-
-
Pipette Retraction and Slice Fixation:
-
After sufficient filling time, slowly retract the patch pipette to allow the cell membrane to reseal.
-
Allow the slice to rest in the recording chamber for an additional 3-5 minutes to ensure further diffusion of the tracer into distal processes.
-
Carefully transfer the slice to a well plate containing 4% PFA in PBS and fix overnight at 4°C. For some antibodies in subsequent immunostaining, a shorter fixation time may be optimal.
-
-
Visualization:
-
After fixation, wash the slice several times in PBS.
-
The slice can now be mounted on a slide with an appropriate mounting medium for fluorescence microscopy.
-
Alternatively, the slice can be processed for further immunohistochemical staining to label other proteins of interest.
-
Protocol 2: Anterograde and Retrograde Tracing using Electroporation in Brain Slices
This protocol is adapted from studies using this compound for rapid neuronal labeling in live tissue.
Materials:
-
This compound
-
ACSF
-
Patch pipettes
-
Electroporator
-
Microscope with fluorescence imaging capabilities
-
4% PFA in PBS
-
PBS
Procedure:
-
Slice Preparation:
-
Prepare and recover brain slices as described in Protocol 1.
-
-
Pipette Preparation:
-
Prepare a solution of this compound in a suitable buffer (e.g., your internal solution or ACSF). The concentration may need to be optimized, but starting with a concentration similar to that used for patch-clamp (e.g., 0.2%) is a reasonable approach.
-
Fill a patch pipette with the this compound solution.
-
-
Electroporation:
-
Under visual guidance, place the tip of the pipette adjacent to the neuronal population or fiber tract of interest.
-
Apply a series of voltage pulses using an electroporator. Typical parameters might be square pulses of 3-10 µA amplitude, 500 ms duration, at a frequency of 2 Hz, for a total duration of 2-5 minutes. These parameters will require optimization for your specific setup and tissue.
-
The electroporation will cause localized uptake of the this compound into nearby cells and axons.
-
-
Incubation and Transport:
-
After electroporation, incubate the slice in oxygenated ACSF to allow for the transport of this compound along neuronal processes. The transport velocity of this compound is high (approximately 5.4 mm/h), so significant labeling of distant structures can be observed within a few hours.
-
Live imaging can be performed during this incubation period to monitor the transport in real-time.
-
-
Fixation and Visualization:
-
Following the desired transport time, fix the slice in 4% PFA as described in Protocol 1.
-
Wash the slice in PBS and mount for fluorescence microscopy.
-
Visualizations
Experimental Workflow for this compound Neuronal Labeling via Patch-Clamp
Caption: Workflow for intracellular labeling with this compound during patch-clamp recording.
Logical Flow for Anterograde and Retrograde Neuronal Tracing
Caption: Bidirectional transport of this compound for neuronal tracing.
Concluding Remarks
This compound is a powerful and versatile tool for neuroanatomical studies. Its bright fluorescence and excellent transport properties make it suitable for a wide range of applications, from detailed morphological analysis of single neurons to the mapping of long-range neuronal projections. The protocols provided here serve as a starting point, and optimization of parameters such as concentration, incubation time, and fixation is encouraged to achieve the best results for your specific research needs.
References
- 1. Fast neuronal labeling in live tissue using a biocytin conjugated fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. Biocytin: a versatile anterograde neuroanatomical tract-tracing alternative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: TMR Biocytin Photostability and Bleaching
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating photostability and bleaching issues associated with TMR Biocytin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a fluorescent polar tracer used in neuroscience and cell biology to label and visualize cells, particularly neurons.[1][2][3][4] It combines tetramethylrhodamine (TMR), a bright orange-red fluorophore, with biocytin, which is a fixable, cell-impermeant molecule that can be introduced into cells via methods like electroporation or microinjection.[1] Once inside a cell, it can be visualized directly due to the fluorescence of TMR, or the biotin moiety can be detected using streptavidin conjugates for signal amplification.
Key Spectral Properties:
-
Excitation Maximum (λex): ~544-554 nm
-
Emission Maximum (λem): ~571-581 nm
-
Solubility: Soluble in DMF or DMSO
Q2: What is photobleaching and why is it a problem for this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. For this compound, this manifests as a fading of the orange-red fluorescent signal during imaging. This is problematic as it can lead to a reduced signal-to-noise ratio, making it difficult to visualize fine neuronal processes or quantify fluorescence intensity accurately.
Q3: What are the main factors that contribute to the photobleaching of this compound?
The primary drivers of photobleaching for rhodamine-based dyes like TMR are:
-
High-intensity excitation light: Higher laser power or lamp intensity accelerates photobleaching.
-
Prolonged exposure times: The longer the fluorophore is exposed to excitation light, the more likely it is to photobleach.
-
Presence of molecular oxygen: Reactive oxygen species, generated when oxygen interacts with the excited fluorophore, are a major cause of photobleaching.
Q4: Are there more photostable alternatives to this compound?
Yes, modern fluorophores like the Alexa Fluor series have been specifically engineered for enhanced brightness and photostability. For experiments where photobleaching of this compound is a significant limiting factor, Alexa Fluor 594 Biocytin is an excellent alternative with similar spectral properties but superior photostability.
Quantitative Data: Fluorophore Photostability Comparison
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (QY) | Photobleaching Half-life (in Vectashield) |
| Tetramethylrhodamine (TMR) | ~550 | ~570 | Not widely reported | 330 seconds |
| Alexa Fluor 594 | 590 | 617 | 0.66 | Significantly longer than TRITC/Texas Red (qualitative) |
Note: The photobleaching half-life is highly dependent on experimental conditions such as excitation intensity, oxygen concentration, and the specific antifade reagent used. The data presented here should be used as a relative guide.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid Signal Fading (Photobleaching) | 1. Excitation light is too intense. 2. Exposure time is too long. 3. Inadequate or no antifade reagent in mounting medium. 4. High oxygen concentration in the sample. | 1. Reduce laser power or use neutral density filters. 2. Decrease camera exposure time or increase scan speed. 3. Use a high-quality commercial antifade mounting medium (e.g., Vectashield, ProLong Gold, SlowFade). 4. Use an antifade reagent that contains an oxygen scavenging system. |
| Dim or Weak Initial Signal | 1. Low concentration of this compound in the cell. 2. Suboptimal filter set for TMR. 3. Quenching of fluorescence by the mounting medium. 4. pH of the mounting medium is not optimal. | 1. Increase the loading concentration or duration of this compound filling. 2. Ensure your microscope's filter set is appropriate for TMR's excitation and emission spectra. 3. Some antifade reagents, like p-phenylenediamine (PPD), can quench initial fluorescence. Try a different formulation. 4. Use a mounting medium with a buffered pH between 7 and 9. |
| High Background Fluorescence | 1. Excess this compound on the surface of the tissue or in the extracellular space. 2. Autofluorescence from the tissue or mounting medium. 3. Fixation with glutaraldehyde can increase autofluorescence. | 1. Ensure thorough washing of the tissue after biocytin filling and before mounting. 2. Image a non-labeled area of your sample to assess autofluorescence. Use appropriate background subtraction during image analysis. Some antifade reagents have inherent fluorescence. 3. If possible, use paraformaldehyde (PFA) as the primary fixative. If glutaraldehyde is necessary, treat with sodium borohydride to reduce autofluorescence. |
| Inconsistent Staining | 1. Uneven filling of cells with this compound. 2. Incomplete fixation of the tracer within the cell. 3. Degradation of the fluorophore over time. | 1. Optimize the cell filling protocol (e.g., electroporation parameters, injection time). 2. Ensure adequate fixation time with 4% PFA to crosslink the primary amine of biocytin to surrounding proteins. 3. Store stained and mounted slides protected from light at 4°C. For long-term storage, some mounting media allow for storage at -20°C. |
Experimental Protocols
Protocol 1: Imaging this compound-Filled Neurons with Minimized Photobleaching
This protocol provides a general framework for confocal imaging of this compound-labeled neurons in fixed tissue slices, with an emphasis on preserving the fluorescent signal.
1. Tissue Preparation and Fixation:
- Following electrophysiological recording and filling of the neuron with this compound, fix the brain slice by immersion in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for at least 2 hours at 4°C.
- Note: PFA fixation is crucial for cross-linking the biocytin molecule within the cell, preventing leakage. However, prolonged or harsh fixation can sometimes affect fluorescence, so optimization may be required.
- After fixation, wash the slice thoroughly in PBS (3 x 10 minutes).
2. Mounting:
- Carefully place the tissue slice on a microscope slide.
- Remove excess PBS around the slice.
- Apply a drop of a high-quality antifade mounting medium (e.g., Vectashield, ProLong Gold, or SlowFade Diamond) directly onto the slice. These reagents contain chemicals that scavenge free radicals and reduce photobleaching.
- Gently lower a coverslip over the mounting medium, avoiding air bubbles.
- Seal the edges of the coverslip with nail polish to prevent drying and oxygen entry.
- Allow the mounting medium to cure according to the manufacturer's instructions (typically overnight at 4°C in the dark).
3. Confocal Microscopy Imaging:
- Laser Line: Use a laser line that is close to the excitation maximum of TMR, typically a 543 nm or 561 nm laser.
- Laser Power: Start with the lowest possible laser power that provides a detectable signal. Increase incrementally only as needed.
- Pinhole: Set the pinhole to 1 Airy unit for optimal resolution and confocality.
- Detector Gain/Offset: Adjust the gain (or high voltage) to a level where the brightest parts of your signal are not saturated. Set the offset to ensure that the background is truly black.
- Scan Speed and Averaging: Use a faster scan speed to minimize the dwell time of the laser on any given point. If the signal is weak, use frame averaging (e.g., 2-4 frames) rather than increasing laser power or exposure time.
- Image Acquisition:
- Locate the neuron of interest using a low magnification objective and minimal laser power.
- Switch to a higher magnification objective for detailed imaging.
- To minimize photobleaching, set the camera exposure to less than 100 ms if possible.
- Acquire a z-stack of the entire neuron for 3D reconstruction.
- Only expose the area of interest to the laser during the final image acquisition. Use a "snap" or single-scan function rather than continuous live scanning while setting up the image.
Visualizations
Chemical Structure of this compound
References
Technical Support Center: Improving TMR Biocytin Penetration in Deep Tissue
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing TMR Biocytin penetration for deep tissue imaging.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for deep tissue imaging?
This compound is a neuronal tracer that combines the fluorescent dye Tetramethylrhodamine (TMR) with biocytin. It is water-soluble and can be introduced into neurons to visualize their morphology.[1] The TMR fluorophore emits a bright, orange-fluorescent signal (absorption/emission maxima ~554/581 nm), which is advantageous for deep tissue imaging as longer wavelengths of light scatter less.[2] this compound is also fixable, meaning it can be chemically linked to the surrounding tissue, preserving the neuronal structure for subsequent clearing and imaging.[2][3]
Q2: What are the main challenges in achieving good this compound penetration in deep tissue?
The primary challenges include:
-
Limited Penetration of the Tracer: The dense cellular environment of thick tissue can hinder the diffusion of this compound to deeper structures.
-
Insufficient Antibody/Streptavidin Penetration: If amplifying the TMR signal with fluorescently-conjugated streptavidin, the size of the streptavidin conjugate can limit its penetration into dense tissue.
-
Tissue Opacity: The light scattering and absorption properties of thick tissue limit the depth of imaging.[4]
-
Autofluorescence: Endogenous fluorophores in the tissue can create background noise, reducing the signal-to-noise ratio.
-
Fluorescence Quenching: Some tissue clearing methods can quench the fluorescence of TMR.
Q3: How does tissue clearing help with this compound imaging?
Tissue clearing techniques render biological tissues transparent by reducing light scattering. This is typically achieved by removing lipids and matching the refractive index of the tissue to that of the imaging medium. This allows for visualization of fluorescently labeled structures, like neurons filled with this compound, deep within the tissue without the need for physical sectioning.
Q4: Is this compound compatible with all tissue clearing methods?
This compound has been shown to be stable during methyl salicylate clearing. However, the compatibility of this compound with other clearing methods should be empirically determined. Some clearing methods, particularly those using harsh organic solvents, can quench the fluorescence of certain dyes. Water-based clearing methods like CUBIC are generally better at preserving the fluorescence of proteins and dyes, although they can be more time-consuming.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak or no this compound signal in deep tissue | 1. Insufficient tracer concentration. | Increase the concentration of this compound in your labeling solution. Concentrations are often empirically determined but starting with a higher concentration within the recommended range for similar tracers can be beneficial. |
| 2. Inadequate incubation time. | For thick tissue sections (e.g., >300 µm), incubation times of 2-4 days or even longer at 4°C may be necessary to allow for full penetration. | |
| 3. Poor tissue permeabilization. | Ensure adequate permeabilization by using a sufficient concentration of a detergent like Triton X-100 (e.g., 0.5-1%) in your buffers. A 2-hour permeabilization step at room temperature has been shown to be effective for 100 µm thick slices. | |
| 4. Inefficient delivery of the tracer. | If using electroporation, optimize the voltage, pulse duration, and frequency to ensure efficient loading of the tracer into the cells. | |
| High background fluorescence | 1. Autofluorescence of the tissue. | Consider using a tissue clearing method known to reduce autofluorescence. Additionally, spectral unmixing during image acquisition can help separate the specific TMR signal from the background. |
| 2. Non-specific binding of streptavidin conjugates. | If using streptavidin for signal amplification, include a blocking step with a serum (from the same species as the secondary antibody if applicable) or bovine serum albumin (BSA) to reduce non-specific binding. | |
| Shallow penetration of the fluorescent signal | 1. Tissue density. | Employ a tissue clearing method to reduce the light scattering properties of the tissue. |
| 2. Insufficient clearing. | Ensure the tissue is fully cleared by following the recommended incubation times for your chosen clearing protocol. For large samples, this can take several days to weeks. | |
| 3. Limited penetration of streptavidin conjugate. | Consider using smaller streptavidin fragments or directly imaging the native TMR fluorescence without amplification, although this may result in a weaker signal. | |
| Distorted tissue morphology | 1. Harsh clearing or dehydration steps. | Some clearing methods can cause tissue shrinkage or expansion. Choose a clearing method known to preserve tissue morphology, or account for dimensional changes in your analysis. Gradual dehydration and rehydration steps can also help minimize distortion. |
Experimental Protocols
Protocol 1: this compound Labeling in Thick Fixed Brain Slices (300-500 µm)
This protocol provides a general framework. Optimization of incubation times and concentrations may be necessary depending on the specific tissue and experimental goals.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA) or appropriate serum for blocking
-
Tissue clearing reagents (e.g., CUBIC or methyl salicylate-based)
-
Mounting medium with the appropriate refractive index
Procedure:
-
Fixation: Perfuse the animal with 4% PFA in PBS. Post-fix the brain in 4% PFA overnight at 4°C.
-
Slicing: Section the brain to the desired thickness (300-500 µm) using a vibratome.
-
Permeabilization: Wash the slices in PBS three times for 10 minutes each. Permeabilize the slices in PBS containing 0.5% Triton X-100 for 2 hours at room temperature on a shaker.
-
Blocking (Optional, but recommended if using streptavidin amplification): Incubate slices in a blocking buffer (e.g., PBS with 0.3% Triton X-100 and 5% BSA or normal goat serum) for 1-2 hours at room temperature.
-
This compound Incubation: Prepare a solution of this compound in your chosen buffer (e.g., PBS with 0.3% Triton X-100). The optimal concentration should be determined empirically, but a starting point of 1-10 mg/mL can be considered. Incubate the slices in the this compound solution for 2-4 days at 4°C on a shaker.
-
Washing: Wash the slices extensively in PBS with 0.1% Triton X-100 for several hours to a day, with multiple buffer changes, to remove unbound tracer.
-
Tissue Clearing: Follow the protocol for your chosen tissue clearing method (e.g., CUBIC, 3DISCO, or methyl salicylate-based clearing). Ensure complete clearing for optimal imaging depth.
-
Mounting and Imaging: Mount the cleared tissue in a medium with a refractive index that matches your clearing solution. Image using a confocal or multiphoton microscope with appropriate excitation and emission filters for TMR (Excitation: ~554 nm, Emission: ~581 nm).
Visualizations
Caption: Experimental workflow for this compound labeling in deep tissue.
References
Non-specific binding of TMR Biocytin and how to block it
Welcome to the technical support center for TMR Biocytin. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding and achieve optimal staining results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding of this compound?
A1: Non-specific binding of this compound can arise from several factors:
-
Hydrophobic Interactions: The tetramethylrhodamine (TMR) component of the molecule can be hydrophobic, leading to non-specific adherence to hydrophobic regions of proteins and lipids within the tissue.[1][2]
-
Electrostatic Interactions: Charged fluorescent dyes can interact non-specifically with various cellular and tissue components.[3][4][5] Specialized blocking buffers can help mitigate these charge-based interactions.
-
Endogenous Biotin: Many tissues naturally contain biotin, which can be recognized by avidin or streptavidin conjugates used for signal amplification, leading to background staining.
-
Autofluorescence: Tissues can exhibit natural fluorescence (autofluorescence), which can be particularly strong in the red spectrum where TMR emits, masking the specific signal. Aldehyde-based fixatives like formaldehyde can also induce autofluorescence.
Q2: How can I differentiate between non-specific binding and true signal?
A2: To confirm the specificity of your this compound staining, it is crucial to include proper controls in your experiment. A key control is to process a sample in the exact same way but without the application of this compound. Any signal observed in this negative control is likely due to autofluorescence or non-specific binding of the detection reagents.
Q3: Can the fixation method affect the non-specific binding of this compound?
A3: Yes, the fixation method is critical. This compound contains a primary amine, making it fixable with aldehyde-based fixatives like paraformaldehyde (PFA). Proper fixation helps to retain the tracer within the targeted cells and can reduce diffusion and potential non-specific binding to other structures. Insufficient fixation may lead to the tracer leaching out and binding non-specifically elsewhere.
Troubleshooting Guide
High background and non-specific staining are common issues when using fluorescent tracers. This guide provides a systematic approach to identify and resolve these problems.
Issue: High Background Fluorescence
High background fluorescence can obscure your specific signal, making data interpretation difficult. The following flowchart outlines a troubleshooting workflow to diagnose and address this issue.
References
- 1. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 2. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 3. Neuroscience Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. biotium.com [biotium.com]
- 5. How does fluorescent labeling affect the binding kinetics of proteins with intact cells? - PMC [pmc.ncbi.nlm.nih.gov]
TMR Biocytin stability after fixation and clearing
Welcome to the technical support center for TMR Biocytin. This guide provides troubleshooting, frequently asked questions (FAQs), and best practices for using this compound, with a focus on maintaining signal stability after fixation and tissue clearing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
A1: this compound is a neuronal tracer that combines Tetramethylrhodamine (TMR), a red fluorescent dye, with biocytin.[1][2] This allows for the visualization of neuronal morphology in living tissue and is also fixable for post-mortem analysis.[1][2][3] The biocytin component allows for amplification with streptavidin conjugates, while the TMR provides a direct fluorescent signal.
-
Excitation Maximum (λEx): ~544 nm
-
Emission Maximum (λEm): ~571 nm
Q2: Is this compound stable after paraformaldehyde (PFA) fixation?
A2: Yes, this compound is designed to be fixable with aldehyde fixatives like paraformaldehyde (PFA). The primary amine on the molecule allows it to be cross-linked into the tissue matrix during fixation. Studies have shown that small-molecule dyes, like TMR, are generally robust and their fluorescence is not significantly impacted by PFA fixation, unlike some fluorescent proteins. For optimal results, use a freshly prepared 4% PFA solution and avoid prolonged fixation times, which can increase background autofluorescence.
Q3: How does tissue clearing affect this compound fluorescence?
A3: The effect of tissue clearing on this compound fluorescence is highly dependent on the clearing method used. Clearing techniques are broadly categorized into aqueous-based (hydrophilic) methods and solvent-based (organic) methods.
-
Aqueous-based methods (e.g., CUBIC, Scale): These methods are generally gentler and are known to preserve the fluorescence of both proteins and chemical dyes effectively. CUBIC, in particular, has been shown to be compatible with red fluorescent signals.
-
Solvent-based methods (e.g., iDISCO, 3DISCO, BABB): These methods use organic solvents like methanol, dichloromethane (DCM), and dibenzyl ether (DBE) to dehydrate and delipidate the tissue. While very effective at making tissues transparent, these solvents can denature proteins and quench the fluorescence of many dyes. However, this compound has been reported to be stable during clearing with methyl salicylate, an organic solvent. Compatibility with harsher protocols like iDISCO should be validated for your specific application.
Q4: Which clearing methods are most compatible with this compound?
A4: Based on available data, hydrophilic (aqueous-based) clearing methods are recommended for the best preservation of the this compound signal.
-
Recommended: CUBIC is a highly compatible method that effectively clears tissue while preserving fluorescence.
-
Reported Compatibility: this compound is stable in methyl salicylate clearing.
-
Use with Caution: Solvent-based methods like iDISCO require harsh dehydration and delipidation steps that may reduce fluorescence. If using these methods, it is crucial to test for signal loss.
Q5: Can I perform immunostaining in combination with this compound tracing and clearing?
A5: Yes. Many clearing protocols, including CUBIC and iDISCO, are compatible with whole-mount immunostaining. However, the order of operations can be critical. For some clearing methods like CUBIC, performing immunostaining after the initial clearing steps may help reduce background autofluorescence from endogenous sources like heme in blood vessels.
Troubleshooting Guide
Problem: Weak or No this compound Signal After Fixation & Clearing
If you are experiencing a loss of fluorescent signal, work through the following decision tree and consult the troubleshooting table below.
Caption: Troubleshooting decision tree for this compound signal loss.
| Symptom | Potential Cause | Recommended Solution |
| No signal at all, even before clearing. | Failed neuronal fill. | Confirm cell filling during the experiment. Ensure the this compound solution is properly prepared and not degraded. |
| Signal is present after fixation but disappears after clearing. | Fluorescence quenching by clearing reagents. | This is common with harsh organic solvents. Switch to a milder, aqueous-based clearing method like CUBIC. If using CUBIC, ensure you use the CUBIC-R(M) reagent for superior fluorescence retention. |
| Signal is weak after fixation, before clearing. | Suboptimal fixation. | Use freshly prepared 4% PFA from a reliable source. Avoid commercial fixatives that may contain methanol, which can diminish fluorescence. Do not over-fix; for slices, a few hours at 4°C is often sufficient. |
| Signal fades rapidly during imaging. | Photobleaching. | Reduce laser power and/or exposure time. Use an anti-fade mounting medium if the sample is not being imaged in a clearing solution. |
| Signal is strong, but so is background. | Autofluorescence from fixation or blood. | If the animal was not perfused, blood vessels can be highly autofluorescent. Perform immunostaining after CUBIC clearing to help reduce this. Ensure fixation time is not excessive, as this can increase tissue autofluorescence. |
Quantitative Data Summary
Direct quantitative data on this compound signal loss is limited. The following table summarizes the qualitative compatibility of rhodamine-based dyes with common fixation and clearing procedures based on published reports.
| Procedure/Reagent | Dye Class | Compatibility/Effect on Fluorescence | Source(s) |
| Fixation | |||
| 4% Paraformaldehyde (PFA) | Small Molecule Dyes | High compatibility, minimal signal loss reported. | |
| Methanol | Tandem Dyes / Some Proteins | Can significantly reduce fluorescence. | |
| Clearing | |||
| CUBIC (Aqueous) | Red Fluorescent Dyes/Proteins | High compatibility, preserves fluorescence well. | |
| Methyl Salicylate (Solvent) | This compound | Reported to be stable. | |
| iDISCO / 3DISCO (Solvent) | Fluorescent Proteins | High risk of signal quenching due to organic solvents. | |
| CLARITY (Hydrogel) | General Fluorophores | Good fluorescence retention. |
Experimental Protocols & Workflows
General Experimental Workflow
The overall process involves labeling neurons, fixing the tissue, clearing it to make it transparent, and finally, imaging the labeled structures.
Caption: Standard workflow for this compound experiments.
Protocol 1: PFA Fixation of this compound-Labeled Tissue
This protocol is for fixing brain slices or small tissue samples after live-cell labeling.
-
Preparation: Prepare fresh 4% PFA in 1x Phosphate-Buffered Saline (PBS). Ensure the pH is adjusted to 7.4. Work in a fume hood.
-
Immersion: Immediately after the live imaging or electrophysiology experiment, carefully transfer the tissue into the 4% PFA solution.
-
Incubation: Fix the tissue for 2-4 hours at 4°C for thin slices (e.g., 300 µm) or overnight at 4°C for larger samples. Avoid fixing at room temperature for extended periods to minimize autofluorescence.
-
Washing: After fixation, wash the tissue thoroughly with 1x PBS. Perform three washes of 15-30 minutes each to remove residual fixative.
-
Storage: Store the fixed tissue in PBS with 0.02% Sodium Azide at 4°C until ready for clearing.
Protocol 2: CUBIC Tissue Clearing (Simplified)
This is a simplified version of the CUBIC protocol, adapted for high fluorescence preservation. For complete details, refer to the original publications.
Reagents:
-
CUBIC-L (Delipidation): A mixture containing Quadrol and Triton X-100.
-
CUBIC-R(M) (Refractive Index Matching): A mixture containing sucrose and Triethanolamine. It is superior for retaining fluorescence signals.
Procedure:
-
Delipidation: Immerse the PFA-fixed and washed sample in CUBIC-L solution. Incubate at 37°C with gentle shaking. The incubation time depends on the sample size, ranging from 1 day for a mouse brain hemisphere to several days for a whole brain.
-
Washing: After delipidation, wash the sample thoroughly with PBS at room temperature to remove the CUBIC-L reagent.
-
Refractive Index (RI) Matching: Immerse the washed sample in CUBIC-R(M) solution. Incubate at room temperature until the tissue becomes transparent (typically 1-2 days).
-
Imaging: The sample can now be imaged using light-sheet fluorescence microscopy (LSFM) or confocal microscopy. For long-term storage, it is recommended to remove the CUBIC-R(M) and store the sample in PBS at 4°C to prevent signal decay.
References
Technical Support Center: TMR Biocytin Signal-to-Noise Ratio Improvement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their TMR Biocytin experiments and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent polar tracer that is cell-impermeant and fixable.[1][2] It combines tetramethylrhodamine (TMR), a red fluorescent dye, with biocytin. Its primary applications include:
-
Neuronal Tracing: It is an effective neuronal tracer in live tissue for both anterograde and retrograde labeling, allowing for the visualization of neuronal morphology.[1][3]
-
Cell-Cell Communication: Investigating cell-to-cell and cell-liposome fusion.
-
Membrane Permeability: Studying membrane permeability and transport through gap junctions.
-
Cellular Uptake: Monitoring cellular uptake during pinocytosis.[1]
-
Blood-Brain Barrier Integrity: Assessing the permeability of the blood-brain barrier (BBB).
Q2: What are the excitation and emission wavelengths for this compound?
The approximate excitation and emission maxima for this compound are 544 nm and 571 nm, respectively.
Q3: What are the main causes of a low signal-to-noise ratio in this compound staining?
A low signal-to-noise ratio can be caused by either a weak signal or high background fluorescence. Common causes include:
-
High Background:
-
Excessive positive pressure during microinjection, leading to leakage of this compound around the target cell.
-
Insufficient washing steps to remove unbound this compound and secondary reagents.
-
Non-specific binding of the streptavidin-fluorophore conjugate.
-
Autofluorescence of the tissue.
-
-
Weak Signal:
-
Insufficient diffusion time for the this compound to fill the entire neuron.
-
Low concentration of this compound in the injection pipette.
-
Photobleaching of the TMR fluorophore.
-
Issues with the detection method (e.g., incorrect filter sets on the microscope).
-
Q4: How can I minimize background staining?
Minimizing background is crucial for a good signal-to-noise ratio. Here are some key strategies:
-
Optimize Injection/Application: When performing microinjections, apply gentle and consistent positive pressure to avoid leakage of the tracer into the extracellular space.
-
Thorough Washing: Increase the number and duration of washing steps after incubation with this compound and any subsequent reagents.
-
Effective Blocking: Use a suitable blocking agent to prevent non-specific binding of streptavidin conjugates.
-
Use High-Quality Reagents: Ensure that your this compound and streptavidin conjugates are of high quality and have not expired.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Leakage of this compound during application: Excessive positive pressure during microinjection. | Apply gentle, steady positive pressure. Monitor the injection site visually to minimize leakage. |
| 2. Insufficient washing: Unbound this compound or streptavidin conjugate remains. | Increase the number of wash steps (e.g., 3-5 times) and the duration of each wash (e.g., 5-10 minutes per wash) with an appropriate buffer (e.g., PBS or TBS). | |
| 3. Non-specific binding of streptavidin: Inadequate blocking. | Use a blocking solution such as 5-10% Normal Goat Serum (NGS) or Bovine Serum Albumin (BSA) in your buffer for at least 1 hour at room temperature. | |
| 4. Autofluorescence: Endogenous fluorophores in the tissue. | Treat the tissue with a quenching agent like Sodium Borohydride or use a commercially available autofluorescence quencher. Alternatively, use spectral unmixing if your imaging system supports it. | |
| Weak or No Signal | 1. Insufficient this compound diffusion: Incubation time is too short. | Allow for adequate diffusion time after injection. For neuronal tracing, this can range from a few hours to overnight, depending on the distance the tracer needs to travel. The initial fiber transport velocity of this compound is high at 5.4mm/h. |
| 2. Low this compound concentration: The concentration in the pipette is too low. | Prepare a fresh solution of this compound at an appropriate concentration (typically 1-2% in the pipette solution). | |
| 3. Photobleaching: Excessive exposure to excitation light. | Minimize the exposure time and intensity of the excitation light. Use an anti-fade mounting medium. | |
| 4. Inefficient detection: Incorrect microscope settings or filters. | Ensure you are using the correct filter set for TMR (e.g., a TRITC filter set). Optimize the gain and exposure settings on your camera. | |
| Patchy or Incomplete Labeling | 1. Uneven diffusion of this compound: Obstructions in the cellular processes. | Ensure the health of the tissue or cells. In neuronal tracing, incomplete filling can occur if axons are severed. |
| 2. Inadequate permeabilization (if applicable): The streptavidin conjugate cannot access the intracellular this compound. | If performing post-fixation detection, ensure adequate permeabilization with a detergent like Triton X-100 (e.g., 0.1-0.3% in your buffer). |
Experimental Protocols
Protocol 1: Anterograde/Retrograde Neuronal Tracing with this compound
This protocol describes the general steps for using this compound for neuronal tracing in live tissue slices.
1. Pipette Preparation:
-
Prepare a fresh solution of 1-2% this compound in your desired internal pipette solution (e.g., a standard patch-clamp internal solution).
-
Back-fill a glass micropipette with the this compound solution.
2. This compound Delivery:
-
Microinjection/Iontophoresis: Under visual guidance (e.g., DIC microscopy), approach the target neuron or brain region.
-
Apply gentle positive pressure or use iontophoresis to eject the this compound.
3. Diffusion:
-
Allow sufficient time for the this compound to diffuse throughout the neuron. This can range from 2 to 24 hours depending on the neuron type and the desired tracing distance.
4. Fixation:
-
Following the diffusion period, fix the tissue by immersion in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 2-4 hours at 4°C.
5. Sectioning and Staining (if necessary for signal amplification):
-
Cryoprotect the tissue in 30% sucrose in PBS.
-
Section the tissue on a cryostat or vibratome.
-
Blocking: Incubate sections in a blocking buffer (e.g., 10% NGS, 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.
-
Streptavidin Incubation: Incubate sections with a fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-Alexa Fluor 647 to move the signal to a different channel if needed) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the sections three times for 10 minutes each in PBS.
6. Mounting and Imaging:
-
Mount the sections on glass slides with an anti-fade mounting medium.
-
Image using a confocal or fluorescence microscope with the appropriate filter sets for TMR.
Protocol 2: Blood-Brain Barrier (BBB) Permeability Assay
This protocol outlines the steps for assessing BBB permeability in vivo using this compound.
1. This compound Administration:
-
Prepare a sterile solution of this compound in saline (e.g., 1 mg/100 µL).
-
Inject the solution intravenously (e.g., via the tail vein) into the animal.
2. Circulation Time:
-
Allow the this compound to circulate for a defined period (e.g., 30 minutes to 2 hours).
3. Perfusion and Tissue Collection:
-
Anesthetize the animal.
-
Perform transcardial perfusion with saline followed by 4% PFA to fix the tissue and remove the tracer from the vasculature.
-
Dissect the brain and other organs of interest.
4. Post-Fixation and Sectioning:
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain in 30% sucrose in PBS.
-
Section the brain using a cryostat or vibratome.
5. Imaging and Analysis:
-
Mount the sections on glass slides.
-
Image the sections using a fluorescence microscope.
-
Quantify the fluorescence intensity in the brain parenchyma to assess the extent of this compound extravasation, indicating BBB permeability.
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times
| Reagent | Concentration | Incubation Time | Temperature | Purpose |
| This compound (in pipette) | 1-2% (w/v) | N/A | N/A | Neuronal filling |
| Paraformaldehyde (PFA) | 4% (w/v) in PBS | 2-4 hours (or overnight for post-fixation) | 4°C | Tissue fixation |
| Blocking Buffer (e.g., NGS) | 5-10% in PBS/TBS | 1-2 hours | Room Temperature | Block non-specific binding |
| Triton X-100 | 0.1-0.3% (v/v) in buffer | During blocking and antibody incubations | Room Temperature | Permeabilization |
| Streptavidin-Fluorophore Conjugate | Manufacturer's recommendation (typically 1:200 - 1:1000) | 2 hours at RT or overnight at 4°C | 4°C or Room Temperature | Signal detection |
Mandatory Visualizations
Caption: Workflow for this compound Neuronal Tracing.
Caption: Troubleshooting Logic for this compound Staining.
References
Validation & Comparative
TMR Biocytin vs. BDA: A Comparative Guide for Anterograde and Retrograde Neural Tracing
For researchers, scientists, and drug development professionals navigating the complexities of neural circuitry, the choice of a suitable tracer is paramount. This guide provides a comprehensive comparison of two widely used neuroanatomical tracers: Tetramethylrhodamine (TMR) Biocytin and Biotinylated Dextran Amine (BDA). We delve into their performance for both anterograde and retrograde tracing, supported by experimental data and detailed protocols to inform your selection process.
At a Glance: Key Differences and Recommendations
| Feature | TMR Biocytin | Biotinylated Dextran Amine (BDA) | Recommendation |
| Primary Advantage | Live-cell imaging compatibility and fast transport | High efficiency and versatility in visualization | This compound for studies requiring live imaging and rapid results. BDA for detailed post-mortem anatomical studies. |
| Transport Direction | Bidirectional (Anterograde and Retrograde) | Bidirectional, dependent on molecular weight | BDA offers more control over transport directionality through molecular weight selection. |
| Visualization | Direct fluorescence | Enzymatic (Avidin-Biotin Complex with DAB) or fluorescent (with streptavidin-fluorophore conjugates) | BDA provides more options for signal detection and amplification. |
| Anterograde Tracing | Superior for labeling very thin axons and collaterals.[1] | Excellent for detailed labeling of axons and terminals.[2][3] | This compound may offer an advantage for resolving fine axonal structures. |
| Retrograde Tracing | Effective for long-range neuronal visualization.[4] | Superior for complete dendritic filling of retrogradely labeled neurons.[1] | BDA is the preferred choice for detailed morphological analysis of retrogradely labeled neurons. |
Quantitative Performance Comparison
The following table summarizes key quantitative parameters for this compound and BDA based on available experimental data. It is important to note that direct apples-to-apples comparisons can be challenging due to variations in experimental conditions, animal models, and neuronal populations studied.
| Parameter | This compound | Biotinylated Dextran Amine (BDA) |
| Anterograde Transport Rate | ~5.4 mm/hour | Variable, generally considered slower than fast axonal transport. Optimal labeling is often achieved after longer survival times (e.g., 7-10 days). |
| Molecular Weight (MW) | ~835 g/mol | 3,000 (3k) for retrograde, 10,000 (10k) for anterograde. |
| Labeling Efficiency | High success rate (>86% for juxtacellular labeling of single cells). | High, with excellent and abundant labeling of axons and terminals. One study noted labeling of about one-third of axons originating from a dorsal root ganglion. |
| Resolution | High, capable of revealing fine axonal and dendritic details. | Can provide Golgi-like resolution of neuronal morphology. |
Experimental Workflows
Understanding the procedural differences between this compound and BDA is crucial for experimental planning. The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for anterograde tracing with each tracer.
This compound Anterograde Tracing Workflow.
BDA Anterograde Tracing Workflow.
Detailed Experimental Protocols
This compound Juxtacellular Electroporation for Anterograde Tracing
This protocol is adapted from methodologies describing the use of this compound for in vivo labeling.
-
Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame. Perform a craniotomy over the target brain region.
-
Pipette Preparation: Pull glass micropipettes to a tip diameter of approximately 1-2 µm. Fill the pipette with a solution of 1-2% this compound in a suitable buffer (e.g., 0.9% NaCl).
-
Neuronal Targeting: Lower the micropipette into the target brain region while monitoring neuronal activity to identify a single neuron.
-
Juxtacellular Electroporation: Once a neuron is isolated, apply positive current pulses (e.g., 200 ms pulses at 2.5 Hz) to electroporate the this compound into the cell. The current intensity should be adjusted to modulate the neuron's firing rate without causing damage.
-
Transport: Allow for anterograde transport to occur. The required time will depend on the length of the pathway being studied, but significant labeling can be observed within hours.
-
Tissue Processing: Following the desired transport time, perfuse the animal with a fixative solution (e.g., 4% paraformaldehyde).
-
Sectioning and Imaging: Section the brain tissue and mount the sections on slides. The this compound fluorescence can be directly visualized using a fluorescence microscope with appropriate filter sets (e.g., excitation ~544 nm, emission ~571 nm).
BDA Iontophoretic Injection for Anterograde Tracing
This protocol is a generalized procedure based on established methods for BDA tracing.
-
Animal Preparation: Anesthetize the animal and secure it in a stereotaxic apparatus. Perform a craniotomy to expose the target injection site.
-
Pipette Preparation: Prepare a glass micropipette with a tip diameter of 10-20 µm. Fill the pipette with a 5-10% solution of BDA (10,000 MW for anterograde tracing) in a buffer such as 0.01 M phosphate buffer.
-
Iontophoretic Injection: Lower the pipette to the desired coordinates in the brain. Pass a positive current (e.g., 1-5 µA) through the pipette using an iontophoresis device. A common paradigm is a 7 seconds on, 7 seconds off cycle for a total of 10-20 minutes.
-
Survival Period: Allow for the BDA to be transported anterogradely. The optimal survival time depends on the length of the neural pathway and can range from several days to a few weeks.
-
Tissue Perfusion and Fixation: After the survival period, deeply anesthetize the animal and perfuse transcardially with saline followed by a fixative solution (e.g., 4% paraformaldehyde).
-
Sectioning: Section the brain into appropriate thicknesses (e.g., 40-50 µm) using a vibratome or cryostat.
-
BDA Visualization (ABC/DAB Method):
-
Incubate the sections in an avidin-biotin-peroxidase complex (ABC) solution.
-
React the sections with a solution containing diaminobenzidine (DAB) and hydrogen peroxide to produce a visible brown reaction product at the sites of BDA labeling.
-
-
Microscopy: Mount the sections and visualize the labeled axons and terminals using a light microscope.
Logical Relationships and Considerations
The decision between this compound and BDA hinges on the specific experimental goals. The following diagram illustrates the key decision-making factors.
Decision-making for Tracer Selection.
Advantages and Disadvantages
This compound
Advantages:
-
Live-Tissue Imaging: The inherent fluorescence of this compound allows for the visualization of labeled neurons and their processes in living tissue, enabling functional studies such as calcium imaging to be performed on identified neurons.
-
Fast Transport: Exhibits a rapid axonal transport rate, allowing for the labeling of distant targets within hours.
-
Fixable and Stable: The tracer is aldehyde-fixable, ensuring that the fluorescent signal is preserved after tissue processing.
Disadvantages:
-
Photostability: Like many fluorescent dyes, TMR is susceptible to photobleaching, which can be a limitation for experiments requiring prolonged or intense imaging.
-
Limited Signal Amplification: Direct fluorescence does not offer the same potential for signal amplification as enzymatic methods.
Biotinylated Dextran Amine (BDA)
Advantages:
-
High Efficiency: BDA is a highly efficient tracer for both anterograde and retrograde labeling.
-
Versatile Visualization: Can be visualized using a variety of methods, including the highly sensitive ABC/DAB enzymatic reaction, which provides a permanent and robust signal, or with fluorescently tagged streptavidin for multi-labeling experiments.
-
Control over Transport Direction: The direction of transport can be preferentially targeted by selecting the appropriate molecular weight of the BDA.
-
Excellent Resolution: Capable of producing Golgi-like staining, revealing fine morphological details of axons, terminals, and dendrites.
Disadvantages:
-
Requires Post-Hoc Visualization: BDA is not directly visible and requires a secondary detection step, adding time and complexity to the protocol.
-
Not Suitable for Live Imaging: The visualization process requires fixed tissue, precluding its use in live-animal experiments.
-
Slower Transport: Generally requires longer survival times compared to this compound to achieve optimal labeling of long-distance projections.
Conclusion
Both this compound and BDA are powerful tools for neuroanatomical tracing. The choice between them should be guided by the specific requirements of the research question. For studies that necessitate the visualization of neuronal dynamics in living animals or rapid tracing of pathways, this compound is an excellent choice. For detailed morphological analysis of neural circuits in fixed tissue, particularly when high-resolution dendritic filling is required, BDA remains a gold standard due to its high efficiency, versatility, and the exceptional quality of the resulting anatomical detail. By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed decision to best suit their experimental needs.
References
- 1. The anterograde and retrograde axonal transport of biotinylated dextran amine and biocytin in the nervous system of teleosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathway tracing using biotinylated dextran amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fast neuronal labeling in live tissue using a biocytin conjugated fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating TMR Biocytin Labeling Results
For researchers in neuroscience and drug development, the accurate visualization of neuronal architecture is paramount. Tetramethylrhodamine (TMR) Biocytin has emerged as a valuable tool for anterograde and retrograde neuronal tracing, offering the significant advantage of direct fluorescence visualization in both live and fixed tissues. However, rigorous validation of labeling results is crucial to ensure the reliability and reproducibility of experimental findings. This guide provides a comprehensive comparison of TMR Biocytin with alternative tracers and detailed protocols for validating your labeling outcomes.
Performance Comparison of Neuronal Tracers
Choosing the appropriate neuronal tracer depends on the specific experimental goals. Here, we compare this compound with two common alternatives: fluorescently-labeled dextrans and Cholera Toxin B subunit (CTB) conjugates.
| Feature | This compound | Fluorescent Dextrans | Cholera Toxin B Subunit (CTB) |
| Primary Transport | Anterograde and Retrograde | Anterograde and Retrograde (molecular weight dependent) | Primarily Retrograde |
| Transport Speed | High (e.g., initial fiber transport velocity of 5.4 mm/h)[1][2] | Variable (dependent on molecular weight; smaller dextrans diffuse faster)[3] | Generally slower than this compound |
| Visualization | Direct fluorescence in live and fixed tissue[1] | Direct fluorescence | Requires immunocytochemical detection or fluorescent conjugates[4] |
| Fixability | Yes, fixable with standard aldehyde fixatives | Yes, particularly lysine-fixable dextrans | Yes |
| Compatibility | Compatible with calcium imaging dyes | Generally compatible with other fluorophores | Compatible with immunohistochemistry |
| Toxicity | Generally considered to have low toxicity | Low toxicity and immunogenicity | Non-toxic, but the whole cholera toxin is highly toxic |
| Signal Amplification | Can be amplified with avidin/streptavidin conjugates | Can be amplified with anti-fluorophore antibodies | Signal can be amplified through enzymatic reactions (e.g., HRP) |
Experimental Validation Protocols
To ensure the accuracy of your this compound labeling, a series of validation steps are recommended. These include confirming the presence and specificity of the fluorescent signal, assessing the efficiency of transport, and evaluating the photostability of the label.
Protocol 1: Verification of Fluorescent Signal and Specificity
This protocol outlines the fundamental steps to confirm successful labeling and rule out artifacts.
Materials:
-
This compound-labeled tissue sections
-
Fluorescence microscope with appropriate filter sets for TMR (Excitation/Emission: ~554/581 nm)
-
Mounting medium
-
Control tissue (unlabeled or labeled with a different tracer)
Procedure:
-
Prepare Tissue: Following the labeling experiment and appropriate fixation, section the tissue at the desired thickness.
-
Mount Sections: Mount the tissue sections onto glass slides using an appropriate mounting medium.
-
Microscopic Examination:
-
Using a fluorescence microscope, examine the sections under the TMR filter set.
-
Positive Control: Confirm the presence of bright, orange-red fluorescence in the expected neuronal populations (cell bodies, axons, dendrites).
-
Negative Control: Examine unlabeled control tissue to assess the level of background autofluorescence. The signal from this compound should be significantly brighter than the background.
-
-
Image Acquisition: Capture high-resolution images of the labeled neurons. Ensure that the exposure settings are optimized to maximize signal without saturation.
-
Qualitative Analysis:
-
Assess the morphology of the labeled neurons. The labeling should reveal fine anatomical details, such as dendritic spines and axonal boutons.
-
Verify that the labeling is confined to neuronal structures and is not present in non-neuronal cells or extracellular space, which could indicate leakage or non-specific uptake.
-
Protocol 2: Quantification of Signal-to-Noise Ratio (SNR)
A quantitative measure of labeling quality can be obtained by calculating the signal-to-noise ratio.
Materials:
-
High-resolution fluorescence images of this compound-labeled neurons
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Image Acquisition: Acquire images with consistent settings for laser power, gain, and exposure time.
-
Signal Measurement:
-
In your image analysis software, define a region of interest (ROI) within a brightly labeled neuronal structure (e.g., a cell body or a thick dendrite).
-
Measure the mean fluorescence intensity within this ROI. This is your "Signal".
-
-
Noise Measurement:
-
Define a second ROI in an adjacent, non-labeled area of the tissue that is representative of the background.
-
Measure the standard deviation of the fluorescence intensity within this background ROI. This is your "Noise".
-
-
SNR Calculation: Calculate the SNR using the following formula:
-
SNR = (Mean Signal Intensity) / (Standard Deviation of Background Intensity)
-
-
Interpretation: A higher SNR indicates a stronger and more reliable signal. Compare the SNR of your this compound labeling with that of alternative tracers or different experimental conditions to optimize your protocol.
Protocol 3: Assessment of Photostability
TMR is a rhodamine-based dye and, like most fluorophores, is susceptible to photobleaching. This protocol allows for the quantitative assessment of its photostability.
Materials:
-
This compound-labeled tissue section
-
Confocal or epifluorescence microscope with time-lapse imaging capabilities
-
Image analysis software
Procedure:
-
Locate a Labeled Neuron: Identify a well-labeled neuron for continuous imaging.
-
Initial Image: Acquire a high-quality image of the neuron using your standard imaging parameters.
-
Time-Lapse Imaging: Continuously expose the neuron to excitation light and acquire images at regular intervals (e.g., every 10 seconds) for a set duration (e.g., 5-10 minutes). It is crucial to use the same acquisition settings for all images.
-
Quantify Fluorescence Decay:
-
In your image analysis software, define an ROI within the labeled neuron.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of each time point to the intensity of the initial image (time = 0).
-
Plot the normalized fluorescence intensity as a function of time. The rate of decay of the curve represents the photobleaching rate.
-
-
Comparison: Compare the photobleaching curve of this compound with that of other fluorophores (e.g., Alexa Fluor dyes) under the same imaging conditions to determine their relative photostability. Alexa Fluor dyes are generally known for their superior photostability compared to traditional fluorophores.
Visualizing the Validation Workflow and Labeling Principle
To further clarify the experimental processes, the following diagrams, generated using Graphviz, illustrate the key workflows.
References
- 1. Fast neuronal labeling in live tissue using a biocytin conjugated fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The efficacy of the fluorescent conjugates of cholera toxin subunit B for multiple retrograde tract tracing in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TMR Biocytin and PHA-L for Anterograde Neuronal Tracing
For researchers in neuroscience and drug development, the precise mapping of neuronal circuits is fundamental to understanding brain function and pathology. Anterograde tracing, a technique to visualize the projections from a neuronal cell body to its terminals, relies on the selection of an appropriate tracer. This guide provides an objective comparison of two widely used anterograde tracers: Tetramethylrhodamine (TMR) Biocytin and Phaseolus vulgaris Leucoagglutinin (PHA-L). We will delve into their mechanisms, performance, and experimental protocols, supported by available data, to aid researchers in making an informed choice for their specific experimental needs.
At a Glance: Key Differences
| Feature | TMR Biocytin | PHA-L |
| Tracer Type | Fluorescent conjugate of biocytin | Plant lectin |
| Primary Transport Direction | Anterograde and Retrograde | Primarily Anterograde[1][2][3] |
| Transport Speed | Very fast (initial velocity of 5.4 mm/h)[4][5] | Slow (4-6 mm/day) |
| Visualization | Direct fluorescence in live or fixed tissue | Requires immunohistochemical detection |
| Labeling Quality | Good for rapid visualization of pathways | Excellent for detailed morphology of neurons, axons, and terminals |
| Uptake by Fibers of Passage | Possible depending on application | Minimal when injected iontophoretically |
| Live Cell Imaging | Yes, compatible with live imaging techniques | No |
| Toxicity | Generally low toxicity | Low toxicity |
Mechanism of Action and Transport
This compound is a compound where the small molecule tracer biocytin is conjugated to a red-fluorescent dye, tetramethylrhodamine. This direct fluorophore conjugation allows for the visualization of the tracer in both live and fixed tissue without the need for secondary detection methods. Biocytin itself is actively transported within neurons, and the TMR conjugate is readily taken up by neurons and transported both anterogradely and retrogradely. The transport mechanism relies on the cell's endogenous transport machinery.
PHA-L is a lectin derived from the red kidney bean that binds to specific complex carbohydrate moieties (N-acetylglucosamine and mannose) on the surface of the neuronal membrane. This binding event triggers internalization of the lectin. Once inside the neuron, PHA-L is almost exclusively transported anterogradely along the axon to its terminals. This transport is an active, metabolism-dependent process. The high specificity of its binding and transport results in detailed and high-contrast labeling of individual neurons and their projections.
Performance and Experimental Considerations
The choice between this compound and PHA-L often depends on the specific requirements of the experiment, such as the need for speed, the desired level of morphological detail, and compatibility with other techniques.
Speed of Transport: this compound offers a significant advantage in terms of speed. With an initial transport velocity of approximately 5.4 mm/h, it is possible to label local circuits within minutes and long-range projections within hours. This makes it an excellent choice for acute experiments and for studies where rapid labeling is crucial. In contrast, PHA-L has a much slower transport rate of 4-6 mm per day, necessitating survival times of one to three weeks for labeling long axonal pathways.
Quality of Labeling: PHA-L is renowned for producing exquisite, Golgi-like labeling of neurons, revealing fine morphological details such as dendritic spines, axonal varicosities, and terminal boutons. This high level of detail is a major advantage for studies focused on the microanatomy of neuronal circuits. This compound provides good labeling of neuronal processes, but may not consistently achieve the same level of fine morphological detail as PHA-L.
Specificity and Background: When delivered iontophoretically, PHA-L exhibits very little uptake by fibers of passage, leading to a clean injection site and specific labeling of projections originating from the targeted neurons. While some studies suggest PHA-L can be transported by fibers of passage under certain conditions, this is generally considered minimal with proper injection technique. This compound, depending on the delivery method, may have a higher propensity for uptake by damaged fibers of passage, potentially leading to less specific labeling.
Live Imaging Compatibility: A key advantage of this compound is its inherent fluorescence, which allows for the visualization of labeled neurons and their projections in living tissue. This opens up possibilities for dynamic studies, such as combining tract tracing with functional imaging techniques like calcium imaging. PHA-L, requiring immunohistochemical processing, is not suitable for live-cell imaging.
Experimental Protocols
This compound Anterograde Tracing Protocol (General Outline)
This protocol provides a general framework. Specific parameters should be optimized for the target brain region and animal model.
-
Tracer Preparation: Prepare a solution of this compound (e.g., 1-5% in sterile saline or artificial cerebrospinal fluid).
-
Animal Preparation: Anesthetize the animal and secure it in a stereotaxic frame. Perform a craniotomy over the target injection site.
-
Injection:
-
Iontophoresis: Use a glass micropipette (10-20 µm tip diameter) filled with the this compound solution. Apply positive current pulses (e.g., 3-7 µA, 7 seconds on/7 seconds off) for 10-15 minutes.
-
Pressure Injection: Use a nanoinjector to deliver a small volume (e.g., 50-200 nL) of the this compound solution slowly over several minutes.
-
-
Survival Period: The survival time can range from a few hours for local projections to 24-48 hours for longer pathways, taking advantage of its fast transport rate.
-
Tissue Processing:
-
Perfuse the animal with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight.
-
Cryoprotect the brain in a sucrose solution (e.g., 30% in PBS).
-
Section the brain on a cryostat or vibratome.
-
-
Visualization: Mount the sections on slides and coverslip with a mounting medium. Visualize the TMR fluorescence using a fluorescence microscope with appropriate filters for rhodamine.
PHA-L Anterograde Tracing Protocol (Gerfen and Sawchenko Method)
This protocol is based on the well-established method for PHA-L tracing.
-
Tracer Preparation: Prepare a 2.5% solution of PHA-L in 0.1 M sodium phosphate buffer (pH 8.0).
-
Animal Preparation: Anesthetize the animal and place it in a stereotaxic apparatus. Perform a craniotomy to expose the target brain region.
-
Iontophoretic Injection:
-
Use a glass micropipette with a tip diameter of 10-15 µm.
-
Apply a 5 µA positive current with a 7 seconds on/7 seconds off duty cycle for 15-20 minutes. It is crucial to adhere to these parameters to minimize the injection site size and prevent non-specific uptake.
-
-
Survival Period: Allow a survival period of 7 to 21 days to permit for the slow axonal transport of the lectin.
-
Tissue Processing:
-
Perfuse the animal with PBS followed by a fixative solution (e.g., 4% PFA).
-
Post-fix the brain as required.
-
Section the brain using a vibratome or cryostat.
-
-
Immunohistochemistry:
-
Incubate the sections with a primary antibody against PHA-L (e.g., rabbit anti-PHA-L).
-
Incubate with a biotinylated secondary antibody.
-
Incubate with an avidin-biotin-peroxidase complex (ABC).
-
Visualize the complex using a chromogen reaction with diaminobenzidine (DAB).
-
-
Analysis: Mount the sections and examine under a light microscope.
Visualizing the Workflow
References
- 1. Neuroanatomical tract-tracing techniques that did go viral - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An anterograde neuroanatomical tracing method that shows the detailed morphology of neurons, their axons and terminals: immunohistochemical localization of an axonally transported plant lectin, Phaseolus vulgaris leucoagglutinin (PHA-L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fast neuronal labeling in live tissue using a biocytin conjugated fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Quantifying TMR-Biocytin Transport Rate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to quantify the transport rate of TMR-Biocytin, a fluorescently labeled derivative of biotin. Understanding the kinetics of TMR-Biocytin transport is crucial for researchers studying vitamin uptake, drug delivery via vitamin transporters, and neuronal tracing. This document outlines the performance of TMR-Biocytin as a transporter substrate, compares it with alternative methods, and provides the necessary experimental data and protocols for robust quantification.
Executive Summary
Data Presentation: Quantitative Comparison of Transporter Substrates
The following table summarizes the kinetic parameters for biotin and its derivatives transported by the Sodium-Dependent Multivitamin Transporter (SMVT). This data allows for an objective comparison of different substrates used to assess SMVT activity.
| Substrate | Transporter | Cell Line | Km (μM) | Vmax (pmol/min/mg protein) | Method |
| [³H]Biotin | SMVT | MDCK-MDR1 | 13.0 | 21.5 | Radiometric Assay[1] |
| Biotin-4-Fluorescein | SMVT | Not Specified | Data not available | Data not available | Fluorometric Assay[2] |
| TMR-Biocytin | Neuronal Axons | Not Applicable | Not Applicable | 5.4 mm/h (velocity) | Live Tissue Imaging |
Note: The transport rate of TMR-Biocytin in neuronal tracing is a measure of axonal transport velocity and not a Michaelis-Menten kinetic parameter for membrane transport.
Comparison of Methodologies
The quantification of transporter activity can be approached through various methods, each with its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| Fluorescent Substrate Assay (e.g., TMR-Biocytin) | Measures the intracellular accumulation of a fluorescent substrate over time using fluorescence microscopy or a microplate reader. | - Safer than radiolabeled compounds.- Enables high-throughput screening.- Allows for real-time visualization of transport. | - Potential for steric hindrance by the fluorophore, affecting transporter affinity.- Lack of standardized, widely available kinetic data for many fluorescent probes.- Phototoxicity and photobleaching can be limiting factors. |
| Radiolabeled Substrate Assay (e.g., [³H]Biotin) | Quantifies the uptake of a radiolabeled substrate by measuring radioactivity in cell lysates. | - High sensitivity and specificity.- Considered the gold standard for determining accurate kinetic parameters (Km and Vmax).[1] | - Requires handling of radioactive materials and specialized equipment.- Not suitable for real-time imaging in live cells.- Generates radioactive waste. |
| Competitive Inhibition Assay | Measures the ability of a test compound to inhibit the transport of a known (often radiolabeled or fluorescent) substrate. | - Useful for screening potential inhibitors.- Can be adapted for high-throughput formats. | - Provides indirect measurement of transport.- Does not directly yield Km and Vmax for the inhibitor. |
| Raman Spectroscopy | Detects the uptake of alkyne-labeled substrates. | - Non-destructive and label-free (in terms of fluorescence).- High chemical specificity. | - Requires specialized equipment.- Sensitivity may be lower compared to other methods. |
Experimental Protocols
Key Experiment: Fluorescent Substrate Uptake Assay
This protocol is adapted from established methods for measuring the uptake of fluorescent substrates in mammalian cells and can be applied to TMR-Biocytin.
Objective: To quantify the rate of TMR-Biocytin uptake in mammalian cells expressing a target transporter (e.g., SMVT).
Materials:
-
Mammalian cell line expressing the transporter of interest (e.g., MDCK-MDR1 cells endogenously expressing SMVT).
-
Control cell line (lacking the transporter or with inhibited transporter activity).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
TMR-Biocytin stock solution (in DMSO or water).
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Lysis buffer.
-
Fluorescence microplate reader or fluorescence microscope.
-
96-well black, clear-bottom cell culture plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Preparation of TMR-Biocytin Solutions: Prepare a series of dilutions of TMR-Biocytin in uptake buffer to determine the concentration-dependent uptake.
-
Uptake Assay:
-
Wash the cell monolayer twice with pre-warmed PBS.
-
Add the TMR-Biocytin solutions to the respective wells.
-
Incubate the plate at 37°C for a predetermined time course (e.g., 5, 10, 15, 30 minutes). To determine initial rates, time points should be within the linear range of uptake.
-
To stop the uptake, aspirate the TMR-Biocytin solution and wash the cells three times with ice-cold PBS.
-
-
Cell Lysis: Add lysis buffer to each well and incubate according to the buffer's protocol to lyse the cells and release the intracellular contents.
-
Fluorescence Measurement: Measure the fluorescence intensity of the cell lysates using a fluorescence microplate reader with appropriate excitation and emission wavelengths for TMR (typically ~544 nm excitation and ~571 nm emission).
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells).
-
Normalize the fluorescence intensity to the protein concentration in each well.
-
Plot the initial rate of uptake (fluorescence/min/mg protein) against the TMR-Biocytin concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Mandatory Visualization
Signaling Pathway for SMVT Regulation
The transport of biotin and its derivatives via the Sodium-Dependent Multivitamin Transporter (SMVT) is a regulated process. Intracellular biotin levels play a key role in a negative feedback loop that modulates the expression of the SLC5A6 gene, which encodes for SMVT.
Caption: Regulation of SMVT by intracellular biotin levels.
Experimental Workflow for Fluorescent Uptake Assay
The following diagram illustrates the key steps involved in quantifying the transport rate of a fluorescent substrate like TMR-Biocytin.
Caption: Workflow for a fluorescent substrate uptake assay.
References
TMR Biocytin vs. Other Biocytin Conjugates: A Comparative Guide to Labeling Efficiency
For researchers, scientists, and drug development professionals seeking the optimal biocytin conjugate for neuronal tracing and morphological analysis, this guide provides an objective comparison of Tetramethylrhodamine (TMR) Biocytin with other commonly used biocytin conjugates. This comparison focuses on labeling efficiency, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for specific research needs.
Biocytin, a conjugate of biotin and lysine, is a widely used neuroanatomical tracer due to its ability to be transported both anterogradely and retrogradely within neurons.[1] Its high affinity for avidin and streptavidin allows for versatile visualization using a variety of conjugated markers.[2][3] The advent of directly-conjugated fluorescent biocytin, such as TMR Biocytin, has streamlined the labeling process by eliminating the need for secondary detection steps, enabling direct visualization in both live and fixed tissues.[4] This guide will delve into the performance of this compound relative to other fluorescent and non-fluorescent biocytin conjugates.
Quantitative Comparison of Biocytin Conjugates
To provide a clear overview of the key performance indicators for various biocytin conjugates, the following table summarizes available quantitative data. It is important to note that direct, side-by-side comprehensive comparisons of labeling efficiency across a wide range of fluorescent biocytin conjugates under identical experimental conditions are limited in published literature. The data presented here is compiled from multiple sources and should be considered in the context of the specific experimental paradigms used in those studies.
| Conjugate | Fluorophore | Excitation (nm) | Emission (nm) | Molecular Weight ( g/mol ) | Transport Velocity (mm/h) | Key Advantages | Key Disadvantages |
| This compound | Tetramethylrhodamine | ~555 | ~580 | ~730 | 5.4[5] | High transport velocity, suitable for live-cell imaging, compatible with calcium imaging dyes. | Lower photostability compared to some modern dyes. |
| Alexa Fluor 488 Biocytin | Alexa Fluor 488 | ~495 | ~519 | ~1000 | - | High photostability and brightness, pH insensitive. | Potential for spectral overlap with other green fluorophores. |
| Alexa Fluor 594 Biocytin | Alexa Fluor 594 | ~590 | ~617 | ~1200 | - | High photostability and brightness. | Higher molecular weight may slightly impede diffusion. |
| Atto 488 Biotin | Atto 488 | ~501 | ~523 | ~800 | Higher than this compound | High transport velocity. | Not compatible with standard green emitting calcium dyes. |
| Neurobiotin™ | (N-(2-aminoethyl)biotinamide) | N/A | N/A | ~329 | - | More extensive labeling at injection site, greater retrograde labeling than biocytin. | Less intense labeling of individual neurons compared to biocytin. |
| Biocytin (unconjugated) | N/A | N/A | N/A | 372.48 | - | Versatile (can be visualized with any streptavidin conjugate), cost-effective. | Requires secondary detection step, not suitable for live imaging. |
Experimental Protocols
To ensure reproducibility and aid in the design of comparative studies, detailed methodologies for key experiments are provided below.
Protocol 1: Intracellular Injection of Biocytin Conjugates in Brain Slices
This protocol describes the procedure for labeling individual neurons in acute brain slices via whole-cell patch-clamp recording, a common technique for assessing labeling efficiency.
Materials:
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipette (containing the biocytin conjugate of choice, e.g., 0.2-0.5% this compound)
-
Patch-clamp rig with microscope and micromanipulators
-
Borosilicate glass capillaries for pulling patch pipettes
-
Vibratome for slicing brain tissue
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Mounting medium
Procedure:
-
Prepare 300-400 µm thick acute brain slices from the region of interest using a vibratome in ice-cold, oxygenated aCSF.
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
Place a slice in the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.
-
Fill the patch pipette with the internal solution containing the desired biocytin conjugate.
-
Under visual guidance (e.g., DIC microscopy), approach a target neuron and establish a whole-cell patch-clamp configuration.
-
Allow the biocytin conjugate to diffuse into the neuron for 15-30 minutes.
-
Carefully retract the pipette to allow the cell membrane to reseal.
-
After recording, fix the brain slice by immersion in 4% PFA for at least 2 hours at 4°C.
-
Rinse the slice with PBS and mount on a glass slide with an appropriate mounting medium.
Protocol 2: Visualization and Quantification of Labeling Efficiency
This protocol outlines the steps for imaging and quantifying the fluorescence of labeled neurons to compare the efficiency of different biocytin conjugates.
Materials:
-
Confocal or epifluorescence microscope with appropriate filter sets for the chosen fluorophores.
-
Image analysis software (e.g., ImageJ/Fiji, Imaris).
Procedure:
-
Acquire z-stack images of the biocytin-filled neurons using a confocal microscope. Crucially, all imaging parameters (laser power, gain, pinhole size, pixel dwell time, and objective) must be kept identical for all conjugates being compared.
-
Fluorescence Intensity Measurement:
-
In the image analysis software, create a maximum intensity projection of the z-stack.
-
Define a region of interest (ROI) around the soma of the labeled neuron.
-
Measure the mean gray value within the ROI.
-
To correct for background fluorescence, select a nearby region devoid of labeled processes and measure its mean gray value.
-
Corrected Fluorescence = Mean Gray Value (Soma) - Mean Gray Value (Background).
-
-
Signal-to-Noise Ratio (SNR) Calculation:
-
The signal is the mean fluorescence intensity of the labeled neuron (as measured above).
-
The noise is the standard deviation of the background fluorescence intensity.
-
SNR can be calculated as: SNR = (Mean Signal - Mean Background) / Standard Deviation of Background.
-
-
Photostability Assessment:
-
Continuously expose a labeled neuron to the excitation light for a set period (e.g., 5 minutes), acquiring an image at regular intervals (e.g., every 30 seconds).
-
Measure the fluorescence intensity of the soma at each time point.
-
Plot the normalized fluorescence intensity against time to generate a photobleaching curve. The rate of decay indicates the photostability of the fluorophore.
-
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Discussion and Conclusion
The selection of an appropriate biocytin conjugate is contingent upon the specific experimental requirements. For studies involving live-cell imaging and the need for rapid neuronal tracing, This compound presents a strong option due to its high transport velocity and compatibility with other imaging modalities like calcium imaging.
For applications demanding high-resolution imaging of fine neuronal processes and where photostability is paramount, conjugates with Alexa Fluor dyes are generally superior. Their enhanced brightness and resistance to photobleaching allow for longer imaging sessions and the acquisition of high-quality z-stacks for detailed morphological reconstructions.
Neurobiotin™ offers an advantage in studies where extensive retrograde labeling is desired, as it has been shown to be more readily transported retrogradely than biocytin. However, this may come at the cost of less intense labeling of individual neuronal profiles.
Finally, unconjugated biocytin remains a versatile and cost-effective choice. Its primary drawback is the necessity of a secondary detection step with a streptavidin conjugate, which adds time to the protocol and precludes live-cell imaging. However, this two-step approach offers the flexibility to choose from a wide array of streptavidin-conjugated fluorophores, enzymes for colorimetric detection, or electron-dense particles for electron microscopy.
References
- 1. interchim.fr [interchim.fr]
- 2. Biocytin-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Choosing the Probe for Single-Molecule Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast neuronal labeling in live tissue using a biocytin conjugated fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling TMR Biocytin
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with TMR Biocytin. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound, a fluorescent polar tracer, is a valuable tool for neuronal tracing and investigating membrane permeability.[1][2] However, as with any chemical reagent, understanding its potential hazards and implementing appropriate handling protocols are paramount. According to safety data sheets, this compound is harmful if swallowed or in contact with skin and may cause respiratory tract irritation if inhaled.[3]
Personal Protective Equipment (PPE) and Handling
When working with this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE and handling precautions.
| PPE / Handling Procedure | Specification | Rationale |
| Gloves | Disposable nitrile gloves are the minimum requirement.[4] For tasks with a higher risk of exposure, consider double-gloving or using Silver Shield gloves underneath nitrile gloves.[4] | To prevent skin contact, as the substance is harmful upon contact. |
| Eye Protection | Safety glasses with side-shields are the minimum requirement. In situations with a splash hazard, chemical splash goggles are necessary. | To protect eyes from potential splashes of the chemical solution. |
| Body Protection | A lab coat is mandatory to prevent contamination of personal clothing. | To provide a barrier against accidental spills and splashes. |
| Respiratory Protection | Work in a well-ventilated area. If dust formation is unavoidable or if exposure limits are exceeded, a full-face respirator should be used. | To avoid inhalation, as the substance may be a respiratory irritant. |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory. | To protect feet from spills and falling objects. |
| General Hygiene | Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling. | To prevent accidental ingestion and contamination. |
Experimental Protocol: Reconstitution and Handling of this compound
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (as specified in the table above)
Procedure:
-
Preparation: Before handling the powder, ensure you are in a well-ventilated area, preferably a chemical fume hood. Don all required personal protective equipment.
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Reconstitution:
-
Carefully open the vial containing the lyophilized this compound powder.
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock solution concentration.
-
Recap the vial securely.
-
-
Dissolution:
-
Vortex the solution gently until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no particulates.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as chemical waste.
-
Solid Waste: Contaminated items such as pipette tips, microcentrifuge tubes, and gloves should be placed in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions and experimental waste containing this compound should be collected in a sealed, labeled hazardous waste container.
-
Regulations: All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Safety Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
